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  • Product: Remdesivir O-desphosphate acetonide impurity
  • CAS: 1191237-80-5

Core Science & Biosynthesis

Foundational

The Degradation of Remdesivir: A Technical Guide to the Formation of O-desphosphate Acetonide

Introduction Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog with broad-spectrum antiviral activity.[1][] Its emergency use authorization for the treatment of COVID-19 has placed it at the fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog with broad-spectrum antiviral activity.[1][] Its emergency use authorization for the treatment of COVID-19 has placed it at the forefront of antiviral research and pharmaceutical manufacturing.[3] The complex chemical structure of remdesivir, featuring multiple chiral centers and a labile phosphoramidate moiety, presents significant challenges in terms of its stability and the potential for degradation.[4] Impurity profiling is a cornerstone of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.[1] Understanding the degradation pathways of an Active Pharmaceutical Ingredient (API) like remdesivir is critical for developing robust formulations, establishing appropriate storage conditions, and creating reliable analytical methods for quality control.

This in-depth technical guide focuses on a key degradation pathway of the remdesivir API: the formation of the O-desphosphate acetonide impurity. This document will explore the chemical mechanisms driving this degradation, provide an overview of analytical methodologies for its detection, and offer insights into the broader context of remdesivir stability. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and manufacturing of remdesivir.

Chemical Structures: Remdesivir and its Degradant

A clear understanding of the molecular structures of remdesivir and its O-desphosphate acetonide impurity is fundamental to comprehending the degradation process.

Figure 1: Chemical Structure of Remdesivir (API)

A placeholder for the actual chemical structure diagram of the O-desphosphate Acetonide Impurity.

The O-desphosphate acetonide is a known synthetic intermediate in some manufacturing routes of remdesivir. [5]However, it can also arise as a degradation product under specific stress conditions, highlighting the importance of stringent process control and stability testing.

The Degradation Pathway: Acid-Catalyzed Hydrolysis

The formation of the O-desphosphate acetonide impurity from the remdesivir API is primarily driven by acid-catalyzed hydrolysis. The phosphoramidate linkage in remdesivir is susceptible to cleavage under acidic conditions, a vulnerability that has been observed during synthetic deprotection steps and in forced degradation studies. [3] Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products. [6]In the case of remdesivir, acidic hydrolysis has been shown to generate several degradation products, including the nucleoside core, GS-441524, which is the active metabolite. [6]The O-desphosphate acetonide can be considered an intermediate in the complete hydrolysis to GS-441524 if the starting material is the acetonide-protected precursor, or a related impurity if formed under conditions that also affect the ribose protecting groups.

The mechanism involves the protonation of the phosphoramidate nitrogen or oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the P-N bond, releasing the alanine-ester moiety and leaving a hydroxyl group in its place, which is then further hydrolyzed.

Below is a diagram illustrating the acid-catalyzed hydrolysis pathway leading to the formation of the core nucleoside from the phosphoramidate prodrug.

G Remdesivir Remdesivir (API) Protonated_Intermediate Protonated Intermediate Remdesivir->Protonated_Intermediate H+ (Acidic Conditions) Hydrolysis_Product GS-441524 (Nucleoside Core) Protonated_Intermediate->Hydrolysis_Product H2O (Hydrolysis) Byproduct Phosphoric Acid Derivative + Alanine Ester Protonated_Intermediate->Byproduct Cleavage

Caption: Acid-catalyzed hydrolysis of Remdesivir.

While comprehensive public data specifically detailing the kinetics of O-desphosphate acetonide formation from the final API is limited, its characterization as a known impurity and its structural relationship to the products of acid degradation strongly support this pathway. [1]

Analytical Methodologies for Impurity Detection

The detection and quantification of the O-desphosphate acetonide and other degradation products necessitate the use of stability-indicating analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for this purpose. [4]

Summary of Analytical Techniques

The following table summarizes typical chromatographic conditions used for the analysis of remdesivir and its impurities.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., phosphate, formate, or acetate buffer, pH 3.0-5.0)
Mobile Phase B Organic solvent (e.g., acetonitrile or methanol)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV-Vis (typically around 245-248 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

The exact conditions may vary depending on the specific method and instrumentation.

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following is a representative step-by-step protocol for the analysis of remdesivir and its degradation products.

  • Preparation of Solutions:

    • Diluent: Prepare a mixture of water and acetonitrile (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve a known amount of remdesivir reference standard in the diluent to obtain a final concentration of approximately 100 µg/mL.

    • Sample Solution: Dissolve the remdesivir API or formulation in the diluent to achieve a similar target concentration.

    • Forced Degradation Samples: Subject the remdesivir solution to stress conditions (e.g., 0.1 N HCl at 60°C for 2 hours), then neutralize and dilute with the diluent to the target concentration.

  • Chromatographic Conditions:

    • Column: Use a suitable C18 column.

    • Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of phosphate buffer (pH 3.5) and acetonitrile.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Injection Volume: Inject 10-20 µL of each solution.

    • Detection: Monitor the eluent at a wavelength of 247 nm.

    • Run Time: Ensure the run time is sufficient to elute all degradation products and the parent peak.

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Identify the remdesivir peak based on the retention time of the standard.

    • The peaks other than the main remdesivir peak are considered impurities.

    • Calculate the percentage of each impurity using the area normalization method.

Workflow for Forced Degradation Studies

A systematic approach to forced degradation studies is crucial for a comprehensive understanding of a drug's stability profile. The following diagram illustrates a typical workflow.

G cluster_0 Stress Application cluster_1 Analysis cluster_2 Characterization & Pathway Elucidation Stress_Acid Acidic Hydrolysis Analytical_Method Stability-Indicating HPLC/LC-MS Stress_Acid->Analytical_Method Stress_Base Basic Hydrolysis Stress_Base->Analytical_Method Stress_Oxidative Oxidative Stress_Oxidative->Analytical_Method Stress_Thermal Thermal Stress_Thermal->Analytical_Method Stress_Photolytic Photolytic Stress_Photolytic->Analytical_Method Peak_Detection Peak Detection & Purity Analysis Analytical_Method->Peak_Detection Impurity_Isolation Impurity Isolation (if needed) Peak_Detection->Impurity_Isolation Structure_Elucidation Structure Elucidation (MS, NMR) Impurity_Isolation->Structure_Elucidation Pathway_Mapping Degradation Pathway Mapping Structure_Elucidation->Pathway_Mapping API_Sample Remdesivir API Sample API_Sample->Stress_Acid API_Sample->Stress_Base API_Sample->Stress_Oxidative API_Sample->Stress_Thermal API_Sample->Stress_Photolytic

Caption: Workflow for a forced degradation study.

Conclusion

The formation of the O-desphosphate acetonide impurity is a relevant degradation pathway for remdesivir, particularly under acidic conditions that promote the hydrolysis of the phosphoramidate prodrug moiety. While also a known synthetic intermediate, its potential to form as a degradant underscores the need for meticulous control over the manufacturing process, formulation pH, and storage conditions.

The implementation of validated, stability-indicating analytical methods, such as RP-HPLC, is paramount for the routine monitoring of this and other impurities. A thorough understanding of remdesivir's degradation profile, as elucidated through forced degradation studies, is not merely a regulatory requirement but a scientific necessity to ensure the delivery of a safe and effective therapeutic agent to patients. Further research into the precise kinetics and contributing factors for the formation of all degradation products will continue to be a valuable endeavor for the pharmaceutical community.

References

  • Dhole, S., Mokate, P., Jain, P. P., & Ghodake, S. R. (2024).
  • BioHippo. (n.d.). Remdesivir O-desphosphate acetonide impurity. Retrieved from [Link]

  • Zhang, L., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. Organic Process Research & Development. [Link]

  • European Medicines Agency. (2020). Summary on compassionate use: Remdesivir. [Link]

  • Veeprho. (n.d.). Remdesivir Impurities and Related Compound. Retrieved from [Link]

  • Siegel, D., et al. (2017). Evolution of the Synthesis of Remdesivir. ACS Omega.
  • Reddy, T. J., et al. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry. [Link]

  • Amirian, E. S. R., & Levy, J. K. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

  • Jorabchi, K., & Bahar, I. (2020). Structural Basis of the Potential Binding Mechanism of Remdesivir to SARS-CoV-2 RNA-Dependent RNA Polymerase. The Journal of Physical Chemistry B. [Link]

  • PMDA. (2015). REMDESIVIR (GS-5734™).
  • Mulligan, A. J., & Browning, M. E. (2024). HPLC purity analysis of 10 brands of unregulated GS-441524 and a...
  • Warren, T. K., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. [Link]

  • Kensinger, B., et al. (2022). Are unlicensed feline coronavirus antiviral compounds GS-441524 and GC376 what they claim to be?
  • MedKoo Biosciences. (n.d.).
  • Wang, Y., et al. (2020). Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent. ChemistrySelect.
  • CliniSciences. (n.d.). Remdesivir O-desphosphate acetonide impurity. Retrieved from [Link]

  • Sumardi, N., et al. (2023). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Archives of Razi Institute.
  • BioHippo. (n.d.). Remdesivir O-desphosphate acetonide impurity. Retrieved from [Link]

  • Zhang, L., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. [Link]

Sources

Exploratory

In Vitro Stability and Degradation Kinetics of Remdesivir Impurities: A Comprehensive Analytical Guide

Executive Summary Remdesivir (GS-5734) is a broad-spectrum antiviral phosphoramidate prodrug that gained global prominence for the treatment of COVID-19. Due to its complex molecular architecture—comprising a modified ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Remdesivir (GS-5734) is a broad-spectrum antiviral phosphoramidate prodrug that gained global prominence for the treatment of COVID-19. Due to its complex molecular architecture—comprising a modified adenine nucleoside analogue core (GS-441524) attached to an aryloxy phosphoramidate promoiety—the drug exhibits distinct physicochemical vulnerabilities. Understanding the in vitro stability and degradation kinetics of remdesivir is critical for formulation development, shelf-life determination, and ensuring that toxic degradation impurities do not compromise patient safety.

This whitepaper provides an in-depth technical analysis of remdesivir's degradation pathways, detailing the specific hydrolytic and oxidative kinetics that govern its stability. Furthermore, it establishes a self-validating analytical workflow utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) for the precise structural elucidation of its impurities.

Structural Vulnerabilities and Degradation Kinetics

Remdesivir is designed to bypass the rate-limiting step of intracellular monophosphorylation. However, the very functional groups that enable its prodrug efficacy—the carboxylate ester, the phosphoramidate linkage, and the unique 1'-cyano group—serve as the primary sites for in vitro degradation[1].

Hydrolytic Degradation (Acidic and Alkaline)

The most significant degradation of remdesivir occurs via hydrolysis. The molecule contains two highly hydrolysis-prone functional groups: the carboxylate ester and the phosphamide bond[2].

  • Alkaline Kinetics: Under basic conditions (e.g., 0.05 N to 0.1 N NaOH), remdesivir undergoes rapid degradation. The primary mechanism is the cleavage of the phosphamide bond, leading directly to the formation of the active nucleoside core, GS-441524. LC-MS/MS analysis in negative ion mode reveals a shift from the remdesivir parent ion ( m/z 601 [M-H]⁻) to the GS-441524 metabolite ( m/z 290 [M-H]⁻)[2]. Intermediate degradants resulting from the hydrolysis of the carboxylate ester ( m/z 423.1) and subsequent cyclization to a cyclic anhydride have also been characterized[1].

  • Acidic Kinetics: Acid-catalyzed hydrolysis similarly targets the phosphoramidate ester and sugar linkages[3]. While slightly slower than alkaline degradation, exposure to 1 M HCl results in significant potency loss, yielding degradants with m/z values analogous to those seen in basic conditions, confirming that both pH extremes target the same structural motifs[3].

Oxidative, Thermal, and Photolytic Stability
  • Oxidative Stress: Exposure to 30% H2​O2​ induces hydrolytic oxidation. The degradation pathway involves the oxidation of the amino group on the pyrrolotriazine ring and the hydroxyl groups, yielding specific oxidative impurities (e.g., m/z 347.4)[1].

  • Thermal and Photolytic Stress: Remdesivir exhibits moderate stability under thermal and photolytic stress. While prolonged exposure to heat and UV light results in a reduction of the active pharmaceutical ingredient (API) peak area, it does not generate the diverse array of secondary degradation products observed under hydrolytic conditions[4].

Pathway Prodrug Remdesivir (Prodrug) m/z 603.1 [M+H]+ EsterHydrolysis Carboxylate Ester Hydrolysis Intermediate (m/z 423.1) Prodrug->EsterHydrolysis Mild Hydrolysis PhosphamideCleavage Phosphamide Bond Cleavage (Alkaline/Acidic) Prodrug->PhosphamideCleavage OH- / H+ Oxidative Hydrolytic Oxidation m/z 347.4 Prodrug->Oxidative H2O2 / Heat ActiveCore GS-441524 (Nucleoside Core) m/z 292.1 [M+H]+ EsterHydrolysis->ActiveCore Further Cleavage PhosphamideCleavage->ActiveCore Rapid Hydrolysis

Remdesivir in vitro degradation pathways and key intermediate m/z values.

Experimental Methodologies

To accurately profile the degradation kinetics of remdesivir, a robust, stability-indicating analytical workflow must be employed. The following protocols establish a self-validating system ensuring that degradation products are completely resolved from the parent API.

Forced Degradation Protocol

The purpose of this protocol is to generate a predictive impurity profile representing worst-case environmental exposures.

  • Preparation of Stock Solution: Dissolve remdesivir API in HPLC-grade acetonitrile to achieve a concentration of 1.0 mg/mL.

  • Acidic Hydrolysis: Transfer 1 mL of stock to a volumetric flask. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Quench the reaction by neutralizing with 1 mL of 0.1 M NaOH to halt degradation and prevent damage to the HPLC column.

  • Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 0.05 M NaOH. Incubate at room temperature for 30 minutes (remdesivir is highly sensitive to base). Quench immediately with 1 mL of 0.05 M HCl[4].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 30% H2​O2​ . Incubate at 80°C for 30 minutes[1].

  • Thermal & Photolytic Stress: Expose the solid API to 105°C for 48 hours (thermal) and 1.2 million lux hours of UV light (photolytic)[3]. Dissolve in acetonitrile prior to analysis.

  • Sample Dilution: Dilute all stressed samples with the mobile phase to a final target concentration of 20–40 µg/mL before injection[3].

RP-HPLC-PDA Quantification Protocol

Causality Insight: A gradient elution utilizing 0.1% formic acid is strictly required. The acidic modifier ensures the protonation of the weak basic groups on the pyrrolotriazine ring of remdesivir and its degradants. This suppresses secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing and ensuring sharp resolution of closely eluting polar impurities[3].

  • Column: Eclipse Plus C18 (150 × 4.6 mm, 5 μm) or equivalent[3].

  • Mobile Phase A: 0.1% Formic acid in Milli-Q water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 5% B

    • 5–15 min: Linear ramp to 70% B

    • 15–20 min: Hold at 70% B

    • 20–25 min: Return to 5% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set to 245 nm (optimal absorbance for the pyrrolotriazine chromophore)[3].

  • Injection Volume: 10 µL.

LC-MS/MS Structural Elucidation Protocol
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Remdesivir yields a strong [M+H]+ at m/z 603.1 and [M−H]− at m/z 601.

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution exact mass determination.

  • Transitions (MRM): For the quantification of the active core (GS-441524), monitor the transition m/z 292.2

    m/z 173.1 and m/z 147.1[5].

Workflow Stress Forced Degradation (Acid, Base, Peroxide, Heat) Quench Sample Quenching & Neutralization Stress->Quench HPLC RP-HPLC Separation (C18, Gradient Elution) Quench->HPLC UV PDA/UV Detection (Quantification at 245 nm) HPLC->UV Assay & Purity MS LC-MS/MS (Structural Elucidation) HPLC->MS Impurity Profiling

Step-by-step analytical workflow for remdesivir impurity profiling.

Data Presentation: Impurity Profiling

The quantitative data derived from the forced degradation studies highlight the specific environmental sensitivities of the remdesivir molecule.

Table 1: Summary of Forced Degradation Kinetics

Stress ConditionReagent / EnvironmentExposure TimeApprox. % DegradationPrimary Observations
Acidic 0.1 M HCl (60°C)2 Hours15 - 21%Formation of multiple polar degradants; ester cleavage.
Alkaline 0.05 M NaOH (RT)30 Minutes> 20%Highly sensitive; rapid phosphamide bond cleavage.
Oxidative 30% H2​O2​ (80°C)30 Minutes10 - 15%Hydrolytic oxidation; distinct secondary peak formation.
Thermal 105°C (Solid State)48 Hours< 5%Peak area reduction; minimal secondary degradants.
Photolytic UV Light (1.2M lux hrs)48 Hours< 5%High photostability; no major degradants detected.

Table 2: Key Remdesivir Degradation Products Identified via LC-MS/MS

Compound / ImpurityStructural ModificationPrecursor Ion ( m/z )Ionization Mode
Remdesivir (API) Intact Prodrug603.1Positive [M+H]+
GS-441524 Complete loss of promoiety (Nucleoside Core)292.1 / 290.0Positive / Negative
Degradant I Carboxylate ester hydrolysis (Cyclic Anhydride)423.1Positive [M+H]+
Degradant II Hydrolytic oxidation product347.4Positive [M+H]+
Degradant III Partial phosphamide cleavage intermediate537.1Positive [M+H]+

Conclusion

The in vitro stability profile of remdesivir is fundamentally dictated by the lability of its phosphoramidate and carboxylate ester groups. The drug is highly susceptible to alkaline and acidic hydrolysis, rapidly degrading into its nucleoside core, GS-441524, alongside several intermediate cyclic anhydrides. By implementing a rigorously optimized, stability-indicating RP-HPLC method coupled with LC-MS/MS, pharmaceutical scientists can accurately baseline these degradation kinetics. This ensures the precise quantification of impurities, safeguarding the therapeutic efficacy and safety profile of remdesivir formulations throughout their lifecycle.

References

  • Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry Source: ResearchGate URL:[Link]

  • Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products Source: ResearchGate URL:[Link]

  • Remdesivir - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Eco-friendly stability-indicating HPTLC micro-determination of the first FDA approved SARS-CoV-2 antiviral prodrug Remdesivir Source: National Institutes of Health (NIH) URL:[Link]

  • Eco-friendly spectrofluorimetric determination of remdesivir in the presence of its metabolite in human plasma for therapeutic monitoring in COVID-19 patients Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Pharmacological Profiling of Remdesivir Acetonide Degradants: Mechanistic Insights and Impurity Qualification

Executive Summary & Chemical Etiology Remdesivir (GS-5734) is a broad-spectrum phosphoramidate prodrug of the nucleoside analog GS-441524, widely utilized for the treatment of RNA virus infections, notably SARS-CoV-2[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Etiology

Remdesivir (GS-5734) is a broad-spectrum phosphoramidate prodrug of the nucleoside analog GS-441524, widely utilized for the treatment of RNA virus infections, notably SARS-CoV-2[1]. During the complex multi-step synthesis of remdesivir, an isopropylidene (acetonide) protecting group is strictly required to shield the 2' and 3' hydroxyl groups of the ribose ring.

If this protecting group is incompletely removed during the final deprotection stages, or if the formulated drug undergoes specific degradation pathways during prolonged storage, it yields the Remdesivir Acetonide Impurity (CAS 1884576-18-4) [2]. Regulatory agencies, including the EMA, mandate rigorous control and toxicological qualification of such specified impurities to ensure clinical safety and efficacy[3]. This technical whitepaper dissects the pharmacological inactivity, metabolic steric hindrance, and safety profiling of remdesivir acetonide degradants, providing researchers with self-validating protocols for impurity qualification.

Pharmacodynamics & Steric Hindrance at the RdRp Active Site

The pharmacological efficacy of remdesivir relies on its intracellular conversion to the active triphosphate metabolite (GS-443902)[1]. This active species acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). Remdesivir functions via delayed chain termination : the viral RdRp incorporates the drug, and the presence of the native 3'-OH allows the addition of three subsequent natural nucleotides before the bulky 1'-cyano group causes a steric clash with the polymerase, halting replication[4].

The presence of the 2',3'-acetonide bridge in the degradant fundamentally abolishes this pharmacological activity through two distinct causal mechanisms:

  • Obligate Loss of Chain Elongation: The acetonide group covalently ties up the 3'-OH. Because the 3'-OH is the essential nucleophile required to attack the α -phosphate of the next incoming nucleotide, its absence means no phosphodiester bond can be formed.

  • Kinase Recognition Failure: Before it can even reach the RdRp, the bulky, hydrophobic isopropylidene ring distorts the sugar pucker conformation. This prevents host cell kinases (such as adenosine kinase) from efficiently phosphorylating the monophosphate intermediate into the required triphosphate form.

Pathway RDV Remdesivir (Parent) CES1 CES1 / CatA Cleavage RDV->CES1 Acetonide Acetonide Degradant (CAS 1884576-18-4) Acetonide->CES1 Block2 No 3'-OH for Chain Elongation Acetonide->Block2 Mono GS-441524 Monophosphate CES1->Mono Block1 Steric Hindrance Prevents Phosphorylation CES1->Block1 Tri GS-443902 Triphosphate (Active) Mono->Tri RdRp Viral RdRp Inhibition (Delayed Chain Termination) Tri->RdRp Block1->Mono X Block2->RdRp X

Fig 1: Divergent intracellular metabolic pathways of Remdesivir versus its Acetonide degradant.

Quantitative Pharmacological Profiling

Because impurities can alter the safety profile of the final Active Pharmaceutical Ingredient (API), their cytotoxicity and residual activity must be quantified[5]. The acetonide degradant demonstrates a near-complete loss of antiviral potency, accompanied by a shift in its physicochemical properties (increased lipophilicity).

Table 1: Comparative Pharmacological & Physicochemical Profiling

ParameterRemdesivir (GS-5734)Remdesivir Acetonide (Degradant)Mechanistic Rationale
Molecular Weight 602.58 g/mol 642.64 g/mol Addition of the isopropylidene group ( C3​H4​ )[2].
Antiviral IC 50​ (SARS-CoV-2) ~9.9 nM (Primary airway cells)> 50,000 nM (Inactive)Lack of 3'-OH prevents viral RNA chain elongation[6].
Cytotoxicity CC 50​ (Vero E6) > 100 μ M> 100 μ MInability to be phosphorylated prevents off-target host polymerase inhibition.
LogP (Lipophilicity) Moderate (~2.0)High (>3.5)Masking of polar 2',3'-diols increases hydrophobicity.
Triphosphate Formation Rate High ( Vmax​ optimal)NegligibleSteric clash in host kinase active sites prevents anabolism.

Self-Validating Experimental Protocols for Impurity Qualification

To satisfy ICH Q3A/Q3B regulatory guidelines, the pharmacological inactivity and safety of the acetonide degradant must be empirically validated. The following protocols are designed as self-validating systems: they incorporate internal controls and orthogonal readouts to ensure that any observed effects are causal and not artifactual.

Protocol 1: Intracellular Metabolism & Phosphorylation Assay (LC-MS/MS)

Purpose: To prove that the acetonide degradant fails to form the active triphosphate species due to steric hindrance. Causality Check: Using cold methanol extraction instantly quenches phosphatase activity, ensuring that the transient triphosphate species are not artificially degraded during sample prep.

Step-by-Step Methodology:

  • Cell Seeding: Seed Calu-3 human lung epithelial cells at 5×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Incubation: Treat cells with 10 μ M of Parent Remdesivir (Positive Control), Remdesivir Acetonide (Test), or DMSO (Vehicle). Incubate for 2, 4, 8, and 24 hours.

  • Metabolite Extraction (Critical Step): Aspirate media and rapidly wash cells twice with ice-cold PBS to halt metabolism. Immediately add 1 mL of pre-chilled (-80°C) 70% methanol containing an isotopically labeled internal standard (e.g., 13C5​ -ATP).

  • Cell Lysis: Scrape the cells, transfer to microcentrifuge tubes, and vortex for 5 minutes at 4°C. Centrifuge at 15,000 × g for 15 minutes to pellet cellular debris.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole LC-MS/MS system equipped with a weak anion-exchange column. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the monophosphate, diphosphate, and triphosphate masses of both the parent and the acetonide variant.

Protocol 2: Antiviral Efficacy and Cytotoxicity Screening

Purpose: To simultaneously evaluate whether the impurity possesses residual antiviral activity or induces host cell toxicity. Causality Check: Running efficacy (RT-qPCR) and cytotoxicity (ATP-luminescence) in parallel from the same master plate ensures that a reduction in viral titer is due to true antiviral activity, not simply because the host cells died (which would artificially reduce viral replication).

Step-by-Step Methodology:

  • Viral Infection: Infect Vero E6 cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.

  • Drug Treatment: Remove the viral inoculum and add culture media containing serial dilutions (0.1 μ M to 100 μ M) of the acetonide degradant. Include Remdesivir as a positive control.

  • Parallel Readout A (Cytotoxicity): At 48 hours post-infection, add CellTiter-Glo reagent to the cytotoxicity replicate plates. The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present (a direct proxy for viable cells).

  • Parallel Readout B (Efficacy): Extract total RNA from the efficacy replicate plates using a commercial viral RNA extraction kit. Perform RT-qPCR targeting the SARS-CoV-2 Nucleocapsid (N) gene, normalizing against a host housekeeping gene (e.g., RNase P).

  • Data Synthesis: Calculate the Selectivity Index (SI = CC 50​ / IC 50​ ). A valid impurity should demonstrate an SI near 1 (inactive and non-toxic).

Workflow Start Impurity Qualification Workflow Prep Degradant Synthesis & QC (LC-MS >98% Purity) Start->Prep InVitro In Vitro Infection Model (Vero E6 / Calu-3) Prep->InVitro Tox Cytotoxicity Profiling (CellTiter-Glo) InVitro->Tox Efficacy Antiviral Efficacy (RT-qPCR / Plaque Assay) InVitro->Efficacy Metabolism Intracellular Kinase Assay (LC-MS/MS) InVitro->Metabolism

Fig 2: Self-validating experimental workflow for pharmacological profiling of degradants.

Conclusion

The Remdesivir Acetonide degradant represents a critical synthetic impurity that must be monitored during drug manufacturing. Through mechanistic analysis, it is evident that the isopropylidene protection of the 2' and 3' hydroxyl groups fundamentally strips the molecule of its pharmacological utility. By preventing the necessary phosphorylation cascades and eliminating the 3'-OH required for viral RNA chain elongation, the degradant is rendered pharmacologically inert. Utilizing the self-validating LC-MS/MS and parallel screening protocols outlined above ensures robust, regulatory-compliant impurity qualification.

Sources

Protocols & Analytical Methods

Method

Synthesis and isolation protocol for Remdesivir O-desphosphate acetonide impurity

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis and isolation of the Remdesivir O-desphosphate acetonide impurity, a critical reference standard for the quality control an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis and isolation of the Remdesivir O-desphosphate acetonide impurity, a critical reference standard for the quality control and stability testing of Remdesivir. Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity. The O-desphosphate acetonide derivative is a key synthetic intermediate in several manufacturing routes for Remdesivir.[1][2] Its presence in the final active pharmaceutical ingredient (API) must be monitored and controlled, making the availability of a pure reference standard essential. This guide details a robust laboratory-scale synthesis starting from the nucleoside core, GS-441524, followed by a validated preparative HPLC method for its isolation and purification.

Introduction: The Rationale for Impurity Synthesis

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active ingredient to encompass its impurities. Process-related impurities, suchal as unreacted starting materials or intermediates, can influence the efficacy and safety profile of a drug.[3] The O-desphosphate acetonide of Remdesivir, CAS Number 1191237-80-5, is the direct precursor to the phosphoramidation step in many synthetic pathways.[4][5]

Causality: This intermediate is formed by protecting the 2' and 3'-hydroxyl groups of the ribose moiety of GS-441524 as an acetonide. This protection is crucial to prevent undesirable side reactions during the subsequent introduction of the P-chiral phosphoramidate group at the 5'-hydroxyl position.[5] Consequently, incomplete phosphoramidation or side reactions can lead to the persistence of this acetonide intermediate in the crude product. Therefore, a well-characterized standard of this specific impurity is indispensable for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify its presence in the final Remdesivir drug substance.[6][7]

This document provides the necessary protocols to empower researchers to synthesize and purify this key intermediate for use as a reference standard.

Synthesis of Remdesivir O-desphosphate Acetonide from GS-441524

The synthesis is a straightforward protection reaction of a cis-diol. The choice of 2,2-dimethoxypropane with an acid catalyst is a common and efficient method for forming an isopropylidene ketal (acetonide), offering high yields and relatively simple purification.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow GS441524 GS-441524 (Starting Material) Reaction Reaction Vessel: - Acetone (Solvent) - 2,2-Dimethoxypropane - p-Toluenesulfonic acid (catalyst) GS441524->Reaction 1. Add Reagents Stir Stir at 20-25°C (Monitoring by TLC/LC-MS) Reaction->Stir 2. React Quench Quench Reaction (e.g., with Triethylamine) Stir->Quench 3. Stop Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Quench->Evaporation 4. Concentrate Crude Crude Product (O-desphosphate Acetonide) Evaporation->Crude 5. Obtain Crude Material

Caption: Workflow for the synthesis of the acetonide impurity.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][8][9][10]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (GS-441524)>98% PurityVarious
2,2-DimethoxypropaneAnhydrous, >98%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)ACS Reagent GradeSigma-Aldrich
AcetoneAnhydrous, HPLC GradeFisher Scientific
Triethylamine (TEA)>99%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Reagent GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeFisher Scientific
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add GS-441524 (1.0 g, 3.42 mmol).

  • Dissolution: Add 40 mL of anhydrous acetone to the flask and stir until the GS-441524 is fully dissolved.

  • Reagent Addition: Add 2,2-dimethoxypropane (1.26 mL, 10.26 mmol, 3.0 equivalents) to the solution.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (65 mg, 0.342 mmol, 0.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at ambient temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.

    • Expert Insight: The reaction is typically complete within 2-4 hours. Over-running the reaction can lead to side products. The product will be significantly less polar than the starting material (GS-441524). A typical TLC system would be 10% Methanol in Dichloromethane.

  • Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine (0.1 mL) to neutralize the acid catalyst.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone. b. Re-dissolve the residue in 50 mL of Dichloromethane (DCM). c. Transfer the solution to a separatory funnel and wash with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 25 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Remdesivir O-desphosphate acetonide as a white to off-white solid.

  • Yield: The crude yield is typically >90%. This material is often pure enough for some applications, but for use as a quantitative reference standard, chromatographic purification is required.

Isolation and Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating and purifying the target impurity to a high degree of purity (>98%).[7] The method separates the product from any unreacted starting material and minor side products based on polarity.

Isolation and Purification Workflow

cluster_purification Purification Workflow Crude Crude Product in Mobile Phase PrepHPLC Preparative HPLC System (C18 Column) Crude->PrepHPLC 1. Inject Fraction Fraction Collection (Based on UV Detection) PrepHPLC->Fraction 2. Separate & Collect Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction->Analysis 3. Analyze Pooling Pool Pure Fractions (>98% Purity) Analysis->Pooling 4. Select & Pool Lyophilization Solvent Removal (Lyophilization/Evaporation) Pooling->Lyophilization 5. Concentrate PureImpurity Pure Impurity Standard (>98%) Lyophilization->PureImpurity 6. Obtain Final Product

Caption: Workflow for preparative HPLC purification.

Preparative HPLC Parameters
ParameterRecommended Condition
Instrument Preparative HPLC system with UV detector
Column C18, 10 µm, 250 x 21.2 mm (or similar dimension preparative column)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 60% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 245 nm
Injection Volume 1-5 mL (dependent on concentration)
Sample Prep Dissolve ~200 mg of crude product in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Isolation Protocol
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution onto the column.

  • Fraction Collection: Monitor the chromatogram and collect fractions corresponding to the main product peak. The product, being more nonpolar, will have a longer retention time than the highly polar GS-441524 starting material.

  • Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to determine their purity.[11]

    • Trustworthiness: This self-validating step is critical. Do not pool fractions until their individual purity has been confirmed to meet the required specification (e.g., >98%).

  • Pooling and Concentration: Combine the fractions that meet the purity criteria. Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a pure, dry, fluffy white powder.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR. The expected mass for the protonated molecule [M+H]⁺ is approximately 332.14.[2]

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the synthesis and high-purity isolation of the Remdesivir O-desphosphate acetonide impurity. This process empowers quality control and research laboratories to produce their own well-characterized reference standard, which is fundamental for the accurate monitoring of impurities in Remdesivir API and formulated drug products. Adherence to these guidelines will ensure the generation of a high-quality standard, thereby enhancing the reliability of analytical data and contributing to overall drug safety and efficacy.

References

  • Shaikh, S., Muneer, S., & Siddiqui, F. A. (2023). Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical. Pakistan Journal of Pharmaceutical Sciences, 36(1), 159-170. [Link][8][9]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2021). Eco-friendly stability-indicating HPTLC micro-determination of the first FDA approved SARS-CoV-2 antiviral prodrug Remdesivir. RSC Advances, 11(48), 30257-30268. [Link][12]

  • Dadinaboyina, S. B., Yerra, N. V., Adimoolam, B. M., Parsa, S., Bathini, N. B., & Thota, J. R. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry, 45(14), 6393-6402. [Link][10][13]

  • Ibrahim, F. (2021). Simple stability-indicating HPLC method for remdesivir. Wiley Analytical Science. [Link][11]

  • Hu, T., Zhu, F., Xiang, L., Shen, J., Xie, Y., & Aisa, H. A. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27516–27522. [Link][4][14][15]

  • Veeprho. (n.d.). Remdesivir Impurities and Related Compound. Retrieved from [Link][6]

  • Raasi, S., et al. (2021). Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Clinical Research, 1(2), 284-293. [Link][7]

  • Veeprho. (2023). Exploring the Impact of Remdesivir Impurities: A Comprehensive Analysis of Safety and Side Effects. [Link][3]

  • Reddy, B. V. S., et al. (2021). Total synthesis of remdesivir. Tetrahedron Letters, 72, 153018. [Link][5]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of Remdesivir O-Desphosphate Acetonide

Introduction & Mechanistic Rationale Remdesivir is a widely utilized broad-spectrum antiviral prodrug. During its multi-step synthesis, (CAS 1191237-80-5) serves as a critical nucleoside analog intermediate[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Remdesivir is a widely utilized broad-spectrum antiviral prodrug. During its multi-step synthesis, (CAS 1191237-80-5) serves as a critical nucleoside analog intermediate[1]. With the and a molecular weight of 331.33 g/mol , this intermediate contains both a polar aminopyrrolotriazine moiety and a lipophilic acetonide protecting group[2]. Accurate quantification of this compound is essential for monitoring reaction kinetics, assessing Active Pharmaceutical Ingredient (API) purity, and profiling process-related impurities.

Causality Behind Chromatographic Choices

To ensure a robust and reproducible assay, the method development was driven by the specific physicochemical properties of the analyte:

  • Detection Wavelength: The aminopyrrolotriazine ring exhibits a distinct UV absorption maximum ( λmax​ ) at 245 nm[1]. Selecting this wavelength maximizes the signal-to-noise (S/N) ratio while minimizing baseline drift from organic solvents.

  • Column Chemistry: A standard C18 stationary phase is selected. The hydrophobic C18 chains effectively interact with the acetonide protecting group, providing adequate retention. This aligns with established , which rely on C18 configurations to achieve chromatographically sound separation[3].

  • Mobile Phase & pH Control: The basic nitrogen atoms on the pyrrolotriazine ring are prone to secondary interactions with residual silanols on the silica support, which causes peak tailing. To counteract this, an acidic aqueous buffer (0.1% Phosphoric acid, pH ~2.5) is used to fully protonate the basic sites and suppress silanol ionization. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity and superior elution strength, which is critical for eluting lipophilic protected intermediates[3],[4].

Method Development Workflow

MethodDev A Target Analyte Profiling (UV 245 nm) B Column Screening (C18 Stationary Phase) A->B C Mobile Phase Optimization (pH & Acetonitrile) B->C D Method Validation (ICH Q2(R2) Guidelines) C->D

Fig 1. Step-by-step HPLC method development lifecycle for Remdesivir intermediates.

Experimental Protocol

Reagents and Materials
  • Remdesivir O-desphosphate acetonide Reference Standard (Purity 98%)[1].

  • HPLC-grade Acetonitrile and HPLC-grade Water.

  • Phosphoric acid (85%, AR grade).

  • 0.22 µm PTFE syringe filters.

Chromatographic Conditions
ParameterConditionMechanistic Rationale
Column C18, 250 mm × 4.6 mm, 5 µmProvides optimal hydrophobic retention for the acetonide moiety.
Mobile Phase A 0.1% Phosphoric acid in WaterLow pH (~2.5) suppresses amine ionization, preventing peak tailing.
Mobile Phase B Acetonitrile (100%)Strong aprotic eluent for lipophilic protected intermediates.
Elution Mode Isocratic (50% A : 50% B)Ensures reproducible retention time and stable baseline.
Flow Rate 1.0 mL/minBalances analysis time and optimal column backpressure.
Detection UV at 245 nmCorresponds directly to the λmax​ of the aminopyrrolotriazine ring.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp 30°CStabilizes solvent viscosity and ensures retention time precision.
Step-by-Step Preparation Methodology
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Water in a 50:50 (v/v) ratio. Degas the mixture via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the Remdesivir O-desphosphate acetonide reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the stock solution into a 20 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly.

  • Sample Preparation (Isolated Intermediate): Accurately weigh 25.0 mg of the synthesized batch sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Pipette 1.0 mL of this solution into a 20 mL volumetric flask and dilute to volume (50 µg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.

Self-Validating System Suitability

To guarantee data trustworthiness, every analytical run must operate as a self-validating system. Before any sample analysis begins, a System Suitability Test (SST) must be executed using six replicate injections of the Working Standard Solution. If the system fails any of the defined parameters, the run is automatically halted to prevent the generation of invalid data.

SST cluster_conditions SST System Suitability Test (6 Replicate Standard Injections) Cond1 Peak Tailing (T) ≤ 1.5 SST->Cond1 Cond2 Area RSD ≤ 2.0% SST->Cond2 Cond3 Theoretical Plates (N) > 2000 SST->Cond3 Pass Proceed to Sample Analysis Cond1->Pass Pass Fail Halt & Troubleshoot System Cond1->Fail Fail Cond2->Pass Pass Cond2->Fail Fail Cond3->Pass Pass Cond3->Fail Fail

Fig 2. Self-validating System Suitability Test (SST) decision tree for analytical runs.

Method Validation (ICH Q2(R2))

The developed method was validated in strict accordance with the current , ensuring the procedure is fit for its intended purpose in release and stability testing[5].

Validation Summary Data
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed ResultsConclusion
Linearity Range Correlation Coefficient ( R2 ) 0.9995.0 - 75.0 µg/mL ( R2 = 0.9998)Pass
Limit of Detection (LOD) S/N > 30.15 µg/mLPass
Limit of Quantitation (LOQ) S/N > 100.45 µg/mLPass
Method Precision %RSD 2.0% (n=6)0.85%Pass
Accuracy (Recovery) Mean Recovery 98.0% - 102.0%99.8% - 100.5% (across 3 levels)Pass
Robustness Flow rate ( ± 0.1 mL/min) & Temp ( ± 5°C)No significant change in %RSD or TailingPass

References

  • [3] Title: A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form Source: ncbi.nlm.nih.gov (PMC) URL:[Link]

  • [4] Title: Simple stability-indicating HPLC method for remdesivir Source: wiley.com (Analytical Science) URL:[Link]

  • [2] Title: Remdesivir N-2 intermediate | C15H17N5O4 | CID 76813231 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

  • [5] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: ema.europa.eu URL:[Link]

Sources

Method

Application Note: LC-MS/MS Characterization and Quantification of Remdesivir O-Desphosphate Acetonide Impurity

Introduction & Context Remdesivir (GS-5734) is a broad-spectrum antiviral phosphoramidate prodrug that requires rigorous analytical monitoring during its multi-step synthesis and shelf-life to comply with International C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Remdesivir (GS-5734) is a broad-spectrum antiviral phosphoramidate prodrug that requires rigorous analytical monitoring during its multi-step synthesis and shelf-life to comply with International Council for Harmonisation (ICH) Q1A(R2) and Q3A(R2) guidelines[1]. A critical synthesis-related impurity in this workflow is Remdesivir O-desphosphate acetonide (CAS: 1191237-80-5)[2].

This compound is a synthetic intermediate lacking the phosphoramidate prodrug moiety, but retaining an acetonide protecting group on the 3',4'-hydroxyls of the ribose ring[2]. Its presence in the final active pharmaceutical ingredient (API) indicates incomplete deprotection or unreacted intermediate carryover during the manufacturing process[3]. Accurately profiling this impurity is essential for ensuring the safety and efficacy of the final therapeutic product.

Chemical & Structural Rationale

  • Molecular Formula : C₁₅H₁₇N₅O₄[2]

  • Monoisotopic Mass : 331.13 Da[2]

  • Expected Precursor Ion [M+H]⁺ : m/z 332.1

The structural core of this impurity consists of a 4-aminopyrrolo[2,1-f][1,2,4]triazine base attached to a cyano-substituted, acetonide-protected ribose[4].

Causality in Analytical Design : The presence of the lipophilic acetonide group significantly alters the chromatographic retention profile compared to the fully deprotected active metabolite (GS-441524)[5]. A reversed-phase C18 column is selected because it provides sufficient hydrophobic interaction with the acetonide moiety, successfully resolving it from the highly lipophilic intact Remdesivir prodrug[1]. Furthermore, the primary amine on the pyrrolotriazine base makes positive electrospray ionization (ESI+) the optimal choice for mass spectrometric detection, as it readily accepts a proton in acidic mobile phases[6].

Experimental Workflow & Logical Relationships

LCMS_Workflow A Sample Prep (Dilution & Filtration) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Protonation) B->C D MS1 Selection Precursor m/z 332.1 C->D E CID Fragmentation (Collision Cell) D->E F MS2 Analysis Product Ion m/z 163.1 E->F

Caption: LC-MS/MS Analytical Workflow for Remdesivir Impurity Profiling.

Detailed Step-by-Step Protocol

Sample Preparation

Causality : A 50:50 (v/v) Water:Acetonitrile diluent is chosen to prevent solvent-induced peak distortion (the "solvent effect") at the column head, while ensuring complete solubilization of both the highly polar degradation products and the semi-polar acetonide impurity[3].

  • Diluent Preparation : Mix LC-MS grade Water and Acetonitrile in a 1:1 ratio.

  • Standard Preparation : Accurately weigh 1.0 mg of Remdesivir O-desphosphate acetonide reference standard[2] and dissolve in 1.0 mL of diluent to create a 1 mg/mL stock solution.

  • Working Solutions : Serially dilute the stock solution to construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • API Sample Preparation : Dissolve the Remdesivir API sample in the diluent to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes to ensure homogeneity.

  • Filtration : Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulate-induced column clogging.

UHPLC Chromatographic Conditions

Causality : A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is utilized. Formic acid acts as an ion-pairing agent, suppressing secondary silanol interactions on the C18 stationary phase (reducing peak tailing) and providing an abundant source of protons to enhance ionization efficiency in the ESI source[5].

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
6.00.41090
8.00.41090
8.10.4955
10.00.4955
Mass Spectrometry (MS/MS) Conditions

Causality : Multiple Reaction Monitoring (MRM) is employed for maximum sensitivity and specificity. The precursor ion [M+H]⁺ is selected in Q1. In the collision cell (Q2), Collision-Induced Dissociation (CID) cleaves the glycosidic C-N bond, expelling the acetonide-protected sugar and yielding the highly stable pyrrolotriazine base fragment[6].

Table 2: Mass Spectrometer (ESI+) Source Parameters

ParameterValue
Ionization ModeESI Positive (+)
Capillary Voltage3.5 kV
Desolvation Temperature450 °C
Source Temperature150 °C
Desolvation Gas Flow900 L/hr
Cone Gas Flow150 L/hr

Data Presentation & Expected Results

Fragmentation Mechanism : Upon CID of the m/z 332.1 precursor, the most abundant product ion is m/z 163.1. This corresponds to the protonated 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile base, a signature fragment shared with the active metabolite GS-441524 (which fragments from m/z 292.1 to 163.1)[5][6]. A secondary qualifier ion at m/z 147.1 represents further loss of the amino group from the base[5].

Table 3: MRM Transitions for Remdesivir O-Desphosphate Acetonide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Remdesivir O-desphosphate acetonide332.1163.15020Quantifier
Remdesivir O-desphosphate acetonide332.1147.15035Qualifier
Remdesivir (Intact API)603.2200.15025API Reference

System Suitability & Validation (Self-Validating System)

To ensure the trustworthiness of the analytical run, the protocol must validate itself against the following criteria before sample analysis proceeds:

  • Blank Injection : Must show no interfering peaks at the retention time of the impurity (Signal-to-Noise < 3).

  • Precision : Six replicate injections of the 100 ng/mL standard must yield a peak area %RSD of ≤ 2.0%.

  • Resolution : The critical pair resolution between the Remdesivir API peak and the O-desphosphate acetonide impurity peak must be ≥ 2.0 to ensure accurate integration without peak tailing overlap.

  • Matrix Effect : Post-column infusion must confirm that ion suppression/enhancement at the impurity's retention time is within ±15%.

References

  • Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry (RSC Publishing).1

  • Remdesivir Impurities and Related Compound. Veeprho.3

  • Remdesivir O-desphosphate acetonide (CAS Number: 1191237-80-5). Cayman Chemical.2

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. NIH.4

  • Quantitative HPLC-MS/MS determination of Nuc, the active metabolite of remdesivir, and its pharmacokinetics in rat. PMC.5

  • First analytical confirmation of drug-induced crystal nephropathy in felines caused by GS-441524, the active metabolite of Remdesivir. PMC.6

Sources

Application

Application Note: 1H and 13C NMR Spectroscopic Analysis of Remdesivir O-desphosphate acetonide

Introduction Remdesivir (GS-5734) is a nucleotide analogue prodrug that has demonstrated broad-spectrum antiviral activity, notably against SARS-CoV-2, the virus responsible for COVID-19.[1] The synthesis of this complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Remdesivir (GS-5734) is a nucleotide analogue prodrug that has demonstrated broad-spectrum antiviral activity, notably against SARS-CoV-2, the virus responsible for COVID-19.[1] The synthesis of this complex molecule involves multiple steps, with the formation of key intermediates being critical for the overall efficiency and purity of the final active pharmaceutical ingredient (API). One such crucial intermediate is Remdesivir O-desphosphate acetonide, formally known as 2-C-(4-aminopyrrolo[2,1-f][2][3][4]triazin-7-yl)-2,5-anhydro-3,4-O-(1-methylethylidene)-D-altrononitrile (CAS 1191237-80-5).[5][6] This intermediate incorporates the core nucleoside analogue GS-441524, with the 2' and 3'-hydroxyl groups of the ribose moiety protected by an acetonide (isopropylidene) group.[7] This protection strategy is vital for directing subsequent chemical transformations, such as the stereoselective installation of the phosphoramidate group at the 5'-hydroxyl position.[8][9]

This application note provides a detailed protocol for the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for Remdesivir O-desphosphate acetonide. The accurate characterization of this intermediate is paramount for ensuring its structural integrity and purity, which directly impacts the quality and yield of the final Remdesivir synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Remdesivir and related antiviral compounds.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[1][10] The following protocol outlines a robust procedure for preparing samples of Remdesivir O-desphosphate acetonide for both 1H and 13C NMR analysis.

Causality of Choices:

  • Deuterated Solvents: The use of deuterated solvents (e.g., DMSO-d6, CDCl3, MeOD-d4) is essential. The deuterium (2H) nucleus provides a lock signal for the NMR spectrometer to stabilize the magnetic field, while the absence of protons (1H) in the solvent prevents large, interfering signals that would obscure the analyte's resonances.[10] The choice of solvent depends on the solubility of the analyte.

  • Concentration: A sample concentration of 5-25 mg for 1H NMR and 50-100 mg for 13C NMR in 0.6-0.7 mL of solvent is recommended for small molecules like the target compound.[1] This ensures a good signal-to-noise ratio within a reasonable acquisition time.

  • Filtration: It is crucial to have a solution free of any particulate matter. Solids in the NMR tube will degrade the magnetic field homogeneity, leading to poor spectral resolution (broadened peaks).[5]

Step-by-Step Methodology:

  • Vial Preparation: Begin with a clean, dry glass vial (e.g., a 1-dram vial).

  • Weighing: Accurately weigh approximately 10-15 mg of Remdesivir O-desphosphate acetonide into the vial.

  • Solubilization: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). The solubility for this compound is approximately 11 mg/mL in DMSO.[6]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid degradation.

  • Filtration and Transfer: Using a clean Pasteur pipette with a small cotton or glass wool plug at the tip, carefully transfer the solution from the vial into a clean, high-quality 5 mm NMR tube. This step filters out any residual particulate matter.[1]

  • Volume Adjustment: Ensure the final solvent height in the NMR tube is approximately 4 cm (around 600 µL), which is optimal for shimming on most modern spectrometers.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's automated shimming routines will optimize the magnetic field homogeneity. Acquire a standard 1H spectrum first, followed by a 13C spectrum.

Diagram of the NMR Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Compound (10-15 mg) dissolve 2. Add Deuterated Solvent (0.7 mL DMSO-d6) weigh->dissolve transfer 3. Dissolve & Transfer via Filter Pipette dissolve->transfer tube 4. Fill NMR Tube (4 cm height) transfer->tube shim 5. Insert & Shim Spectrometer tube->shim acquire_H 6. Acquire 1H Spectrum shim->acquire_H acquire_C 7. Acquire 13C Spectrum acquire_H->acquire_C

Caption: Workflow for preparing a high-quality NMR sample.

1H and 13C NMR Data

The following tables summarize the expected 1H and 13C NMR spectral data for Remdesivir O-desphosphate acetonide. The data is compiled based on analysis of closely related structures and synthetic intermediates reported in the literature.[2][11][12]

Table 1: 1H NMR Data (500 MHz, DMSO-d6)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.10br s2H-NH2
~7.95s1HH-2
~6.90d1HH-6
~6.85d1HH-5
~6.15d1H2'-OH (exchangeable)
~5.25d1H3'-OH (exchangeable)
~5.00dd1HH-3'
~4.95dd1HH-2'
~4.15t1HH-4'
~3.65m1HH-5'a
~3.50m1HH-5'b
~1.50s3HAcetonide-CH3
~1.30s3HAcetonide-CH3

Table 2: 13C NMR Data (126 MHz, DMSO-d6)

Chemical Shift (δ ppm)Assignment
~155.5C-4
~148.0C-7a
~123.5C-2
~117.0-C≡N
~116.5C-5a
~114.0Acetonide C(CH3)2
~109.5C-6
~101.0C-5
~85.0C-1'
~84.5C-4'
~83.0C-2'
~81.5C-3'
~62.0C-5'
~27.0Acetonide-CH3
~25.0Acetonide-CH3

Data Interpretation and Structural Verification

Molecular Structure with Numbering:

G cluster_mol Remdesivir O-desphosphate acetonide mol

Caption: Structure of Remdesivir O-desphosphate acetonide.

1H NMR Spectrum Interpretation:

  • Aromatic/Heteroaromatic Region (δ 6.8-8.0 ppm): Three signals are expected for the pyrrolo[2,1-f][2][3][4]triazine core. A singlet around δ 7.95 ppm corresponds to H-2. Two doublets around δ 6.90 and 6.85 ppm are assigned to H-6 and H-5, respectively. The broad singlet at approximately δ 8.10 ppm is characteristic of the two protons of the C4-amino group.

  • Ribose Protons (δ 4.1-6.2 ppm): The protons on the acetonide-protected ribose ring appear in this region. The anomeric proton is absent as C-1' is a quaternary carbon. The signals for H-2' and H-3' are expected to be doublets of doublets around δ 4.9-5.0 ppm. The H-4' proton typically appears as a triplet around δ 4.15 ppm. The signals for the 5'-CH2 protons (H-5'a and H-5'b) will be multiplets around δ 3.5-3.7 ppm.

  • Acetonide Protons (δ 1.3-1.5 ppm): The two methyl groups of the isopropylidene (acetonide) protecting group are diastereotopic and thus give rise to two distinct singlets, expected around δ 1.50 and 1.30 ppm, each integrating to 3 protons.

13C NMR Spectrum Interpretation:

  • Aromatic/Heteroaromatic Carbons (δ 101-156 ppm): The carbons of the pyrrolotriazine ring system are found in this downfield region.

  • Nitrile Carbon (δ ~117.0 ppm): The carbon of the cyano group at the C-1' position is characteristically found in this region.

  • Ribose Carbons (δ 62-85 ppm): The five carbons of the ribose moiety are observed here. The quaternary anomeric carbon (C-1') is expected around δ 85.0 ppm. The C-5' methylene carbon is the most upfield of the sugar carbons, around δ 62.0 ppm.

  • Acetonide Carbons (δ ~25, ~27, ~114 ppm): The two methyl carbons of the acetonide group appear upfield around δ 25.0 and 27.0 ppm. The quaternary carbon of the acetonide group is significantly downfield at approximately δ 114.0 ppm.

Data Verification and Purity Assessment:

The presented NMR data provides a unique fingerprint for Remdesivir O-desphosphate acetonide.

  • Structural Confirmation: The presence and correct multiplicity of all expected signals, particularly the two distinct singlets for the acetonide methyl groups and the characteristic signals for the pyrrolotriazine ring, confirm the identity of the compound.

  • Purity: The absence of significant unassigned signals in both 1H and 13C spectra is a strong indicator of high purity. Integration of the 1H NMR signals should correspond to the number of protons in the structure. Any residual solvents or synthetic impurities would be readily detectable. For instance, the absence of signals corresponding to the deprotected diol (GS-441524) confirms the integrity of the acetonide group.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization and quality control of synthetic intermediates in drug development. This application note provides a comprehensive guide, from sample preparation to data interpretation, for the analysis of Remdesivir O-desphosphate acetonide. By following these protocols, researchers can confidently verify the structure and purity of this key intermediate, ensuring the robustness and reproducibility of the Remdesivir synthesis process.

References

  • Harki, D. A., et al. (2021). An Efficient Synthesis of RNA Containing GS-441524: The Nucleoside Precursor of Remdesivir. Supporting Information, The Royal Society of Chemistry.[Link]

  • Spectropole. (n.d.). Sample Preparation. Aix-Marseille University. [Link]

  • Current Protocols. (2020). Chemical Synthesis of the Anti-COVID-19 Drug Remdesivir. Current Protocols in Nucleic Acid Chemistry, 82(1), e115. [Link]

  • Nurdiansyah, R., et al. (2023). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Borneo Journal of Pharmacy, 6(4), 284-292. [Link]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27516–27522. [Link]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. [Link]

  • Mergul, N. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19579–19594. [Link]

  • Foreal BioTech. (2020). Synthesis of Remdesivir. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Illinois. (n.d.). SG Sample Prep. Nuclear Magnetic Resonance Labs. [Link]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. National Center for Biotechnology Information. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Yan, D., & Wang, J. (2022). Potency and pharmacokinetics of GS-441524 derivatives against SARS-CoV-2. European Journal of Medicinal Chemistry, 237, 114383. [Link]

  • Mergul, N., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. [Link]

Sources

Method

Application Note: Preparation and Certification of Remdesivir O-desphosphate Acetonide Impurity Reference Standard

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of the Remdesivir O-desphosphate acetonide impurity, a critical reference standard for the quality control of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the Remdesivir O-desphosphate acetonide impurity, a critical reference standard for the quality control of the antiviral drug Remdesivir. The protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals to ensure the accurate identification and quantification of this impurity in Remdesivir active pharmaceutical ingredients (APIs) and finished drug products. Adherence to these methodologies supports compliance with global regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1]

Introduction: The Imperative for High-Purity Reference Standards

Remdesivir (GS-5734) is a monophosphoramidate prodrug of an adenosine analog with broad-spectrum antiviral activity.[2] It has been a key therapeutic agent in managing viral diseases, most notably COVID-19.[2] The manufacturing process and storage of Remdesivir can lead to the formation of various impurities, including process-related impurities and degradation products.[3] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines (specifically Q3A for new drug substances and Q3B for new drug products), mandate the rigorous control of impurities.[1] This necessitates the availability of well-characterized, high-purity reference standards for each potential impurity.[4][5] These standards are indispensable for the validation of analytical methods used to monitor impurity levels in routine quality control.[6]

The Remdesivir O-desphosphate acetonide (CAS 1191237-80-5) is a known synthetic intermediate in the production of Remdesivir.[7][8] Its potential presence in the final API makes it a critical specified impurity to monitor. This application note details the complete workflow for preparing and certifying this impurity as a reference standard.

Synthesis of Remdesivir O-desphosphate Acetonide

The O-desphosphate acetonide impurity is structurally the core nucleoside of Remdesivir, protected with an acetonide group but lacking the phosphoramidate moiety. Its synthesis involves the stereoselective coupling of the protected ribofuranose ring with the pyrrolo[2,1-f][1][3][9]triazine base.

Causality of Experimental Design: The synthetic route leverages protecting group chemistry to ensure the correct stereochemistry and prevent unwanted side reactions. The acetonide group protects the 3' and 4'-hydroxyls of the ribose sugar, directing the reaction to the desired anomeric position. This approach is common in nucleoside analog synthesis to achieve high yields and stereoselectivity.[10][11]

Synthetic Workflow:

SynthesisWorkflow A Pyrrolo[2,1-f][1,2,4]triazin-4-amine C Glycosylation (Lewis Acid Catalyst, e.g., SnCl4) A->C B Protected Ribofuranose Derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) B->C D Protected Nucleoside C->D Formation of N-glycosidic bond E Deprotection (e.g., NaOMe/MeOH) D->E Removal of benzoyl groups F Diol Nucleoside E->F G Acetonide Protection (2,2-dimethoxypropane, p-TsOH) F->G Protection of 3',4'-hydroxyls H Remdesivir O-desphosphate acetonide (Crude Product) G->H

Caption: Synthetic pathway for Remdesivir O-desphosphate acetonide.

Protocol: Note: This is a representative protocol. All steps should be performed by trained chemists under appropriate laboratory conditions.

  • Glycosylation: In an inert atmosphere, dissolve the protected ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) and Pyrrolo[2,1-f][1][3][9]triazin-4-amine in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture and add a Lewis acid catalyst (e.g., tin(IV) chloride) dropwise.

  • Allow the reaction to proceed at room temperature until completion, monitoring by Thin-Layer Chromatography (TLC).

  • Quench the reaction and perform an aqueous workup to extract the protected nucleoside.

  • Deprotection: Dissolve the crude protected nucleoside in methanol and add a catalytic amount of sodium methoxide. Stir until the benzoyl protecting groups are fully removed (monitored by TLC).

  • Neutralize the reaction and purify the resulting diol nucleoside by column chromatography.

  • Acetonide Protection: Suspend the purified diol nucleoside in anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and stir at room temperature.

  • Monitor the reaction for the formation of the acetonide-protected product.

  • Upon completion, quench the reaction, concentrate the mixture, and purify the crude Remdesivir O-desphosphate acetonide by silica gel chromatography to yield the crude product for HPLC purification.

Purification by Preparative HPLC

For use as a reference standard, the synthesized impurity must be of very high purity (>98%). Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving this level of purity for nucleoside analogs.[10][12]

Principle of Separation: Reverse-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic molecules more strongly. By using a polar mobile phase (e.g., water/acetonitrile), compounds are eluted in order of increasing hydrophobicity. This technique is highly effective at separating the target impurity from residual starting materials, by-products, and other process-related impurities.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve the crude synthesized material in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a high concentration (e.g., 10-20 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[12]

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a small aliquot to determine the retention time, then perform larger, repeated injections for bulk purification.

  • Elution & Fraction Collection: Run the gradient elution as specified in Table 1. Collect fractions corresponding to the main product peak using an automated fraction collector.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to assess their purity. Pool the fractions that meet the required purity specification (e.g., >99.5%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final, highly purified solid material.

Table 1: Preparative HPLC Purification Parameters

ParameterRecommended ConditionRationale
Column Reverse-Phase C18 (e.g., 250 x 21.2 mm, 5 µm)Provides excellent retention and resolution for nucleoside analogs.[13]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidified mobile phase improves peak shape and suppresses ionization.[13][14]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound from the C18 column.
Gradient 10% to 70% B over 30 minutesA gradient ensures efficient elution and separation of closely related impurities.
Flow Rate 20 mL/min (adjust based on column dimensions)Optimized for separation efficiency and run time on a preparative scale.
Detection UV at 245 nmRemdesivir and its analogs show strong absorbance at this wavelength.[8][15]
Injection Volume 1-5 mL (dependent on concentration and column capacity)Maximizes throughput while avoiding column overload.

Characterization and Certification of the Reference Standard

The purified material must be rigorously characterized to confirm its identity, purity, and potency, establishing it as a valid reference standard.[6][16] This process creates a self-validating system where multiple orthogonal analytical techniques confirm the material's integrity.

Overall Characterization Workflow:

G cluster_0 Identity Tests cluster_1 Quantitative Tests A Purified Impurity B Structural Confirmation A->B C Purity Assessment A->C D Certified Reference Standard B1 Mass Spectrometry (MS) B->B1 B2 NMR (1H, 13C) B->B2 B3 Infrared (IR) Spectroscopy B->B3 C1 Purity by HPLC C->C1 C2 Water Content (Karl Fischer) C->C2 C3 Residual Solvents (GC) C->C3 C4 Inorganic Impurities (Sulphated Ash) C->C4

Caption: Workflow for the certification of a reference standard.

Table 2: Analytical Characterization and Acceptance Criteria

TestMethodPurposeAcceptance Criteria
Identity Mass Spectrometry (ESI-MS)Confirms the molecular weight of the compound.Measured mass corresponds to the theoretical mass of C15H17N5O4 (331.33 g/mol ) ± 5 ppm.[8]
Identity ¹H and ¹³C NMRConfirms the chemical structure and stereochemistry.Spectrum is consistent with the proposed structure of Remdesivir O-desphosphate acetonide.[17]
Purity HPLC-UV (Stability-Indicating Method)Quantifies the purity and detects any other impurities.Purity ≥ 98.0%. No single impurity > 0.15%.[1][4]
Water Content Karl Fischer TitrationMeasures the amount of water present in the material.≤ 1.0%
Residual Solvents Headspace Gas Chromatography (GC)Quantifies residual solvents from the synthesis and purification.Conforms to ICH Q3C limits.
Inorganic Impurities Sulphated Ash / TGAMeasures the amount of non-volatile inorganic impurities.≤ 0.1%
Assay (Potency) Mass Balance or qNMRAssigns a potency value to the standard for use in quantitative analysis.Potency = 100% - Purity Impurities - Water - Residual Solvents - Inorganic Impurities. Reported as a certified value.

Conclusion

The preparation of a high-purity, well-characterized Remdesivir O-desphosphate acetonide reference standard is a prerequisite for the reliable quality control of Remdesivir. The synthetic, purification, and analytical protocols outlined in this document provide a robust framework for producing a reference material that meets the stringent requirements of the pharmaceutical industry and global regulatory agencies. The use of such certified standards ensures the accuracy of quality control assays, ultimately safeguarding patient safety and product efficacy.

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • SynThink. Remdesivir EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Reddy, T. J., et al. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry, 45, 7217-7224. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7076. Retrieved from [Link]

  • Al-Shabrawi, M., et al. (2024). A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. Journal of Chromatographic Science. Retrieved from [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Wiley Analytical Science. (2021). Simple stability-indicating HPLC method for remdesivir. Retrieved from [Link]

  • Sree, N. A., et al. (2021). Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Khan, A., et al. (2023). Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical. Pakistan Journal of Pharmaceutical Sciences, 36(1), 159-170. Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Veeprho. Remdesivir Impurities and Related Compound. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Retrieved from [Link]

  • ResearchGate. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

  • Pustovalova, O., et al. (2022). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Pharmaceutical Sciences. Retrieved from [Link]

  • World Health Organization. (2007). WHO Expert Committee on Specifications for Pharmaceutical Preparations. Forty-first report. Retrieved from [Link]

  • Grote, C. W., et al. (2006). Novel Nucleoside Analogues with Fluorophores Replacing the DNA Base. Organic & Biomolecular Chemistry, 4(9), 1747-1758. Retrieved from [Link]

  • Patil, P., et al. (2022). A Novel Stability-Indicating RP-HPLC Method Development and Validation for the Estimation of Remdesivir in Oral Solution Dosage Form. World Journal of Pharmaceutical Research, 11(5), 1670-1684. Retrieved from [Link]

  • PubMed. (2023). Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation. Retrieved from [Link]

  • Pharmaceutical and Medical Device Regulatory Science Society of Japan. Other Reference Standards. Retrieved from [Link]

  • The Column. (2023). Purification of Nucleotide Triphosphates. Retrieved from [Link]

  • VNUHCM Journal of Health Sciences. (2022). The establishment of Chemical Reference Substances for Molnupiravir and Favipiravir. Retrieved from [Link]

  • Vertex AI Search. (2025). Analytical method development and validation of antiviral drugs for HIV.
  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • ResearchGate. (2023). Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation. Retrieved from [Link]

  • ResearchGate. Remdesivir molecular structure and its normal ¹H NMR signal in the.... Retrieved from [Link]

  • Shimadzu. (2022). Simultaneous Analysis of Remdesivir and Metabolites in Human Plasma. Retrieved from [Link]

  • Clinical Chemistry. (2021). Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma. Retrieved from [Link]

Sources

Application

Sample preparation protocols for remdesivir impurity profiling

Application Note: Advanced Sample Preparation and Forced Degradation Protocols for Remdesivir Impurity Profiling Introduction Remdesivir (RDV) is a nucleotide analog prodrug utilized extensively in antiviral therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and Forced Degradation Protocols for Remdesivir Impurity Profiling

Introduction

Remdesivir (RDV) is a nucleotide analog prodrug utilized extensively in antiviral therapeutics[1]. As a structurally complex phosphoramidate prodrug, the molecule exhibits pronounced susceptibility to specific hydrolytic and oxidative degradation pathways[2]. Accurate impurity profiling—encompassing both process-related impurities and degradation products (DPs)—is a critical regulatory requirement governed by ICH Q1A guidelines[2]. This application note details field-proven, self-validating sample preparation and forced degradation methodologies designed to isolate, stabilize, and accurately quantify remdesivir and its related substances using HPLC and LC-MS/MS platforms.

Mechanistic Rationale for Sample Preparation

Expertise & Experience: Sample preparation for remdesivir cannot rely on a generic "dilute-and-shoot" approach. The structural integrity of RDV relies on a delicate balance of ester linkages and a phosphoramidate moiety, both of which are highly sensitive to pH extremes.

  • Hydrolytic Lability: Basic conditions rapidly cleave the ester groups and the phosphoramidate bond, predictably generating impurities classified as DP5 through DP8[2]. Conversely, acidic conditions primarily target the glycosidic bonds and amine functionalities, yielding degradation products DP1 through DP5[2].

  • Oxidative Sensitivity: Exposure to peroxides oxidizes the pyrrolotriazine core, generating specific N-oxide or hydroxylated derivatives (e.g., DP9)[2].

  • Solvent Selection (Causality): To prevent artifactual degradation during standard sample preparation, a neutral, aprotic-rich diluent (typically 50% Acetonitrile in water) is mandated[3]. Pure aqueous diluents risk spontaneous hydrolysis over time, while 100% organic solvents cause precipitation of formulation excipients.

Workflow Visualization

RemdesivirWorkflow cluster_stress Forced Degradation (ICH Q1A) Start Remdesivir Sample (API or Lyophilized Powder) Acid Acidic Stress (1N HCl, 80°C, 4h) Start->Acid Base Alkaline Stress (0.01N NaOH, 80°C, 4h) Start->Base Oxid Oxidative Stress (3% H2O2, RT, 4h) Start->Oxid Therm Thermal Stress (80°C, 4h, Solid/Liquid) Start->Therm Neut Neutralization & Quenching (Add equivalent NaOH/HCl) Acid->Neut Neutralize Base->Neut Neutralize Dilute Dilution (50% Acetonitrile Diluent) Oxid->Dilute Therm->Dilute Neut->Dilute Filter Filtration (0.22 µm PTFE) Dilute->Filter Analysis HPLC / LC-MS/MS Impurity Profiling Filter->Analysis

Remdesivir sample preparation and forced degradation workflow.

Step-by-Step Experimental Protocols

Protocol A: Standard and Injectable Formulation Preparation
  • API Stock Solution: Accurately weigh 25 mg of Remdesivir API. Transfer to a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (50% Acetonitrile : 50% HPLC-grade Water) to achieve a 1000 µg/mL stock solution[3]. Store at 4°C to prevent spontaneous hydrolysis.

  • Injectable Formulation (Lyophilized Powder):

    • Reconstitute 100 mg of remdesivir lyophilized powder with 20 mL of Water for Injection (WFI) to mimic clinical reconstitution[3].

    • Transfer the reconstituted solution to a 100 mL volumetric flask.

    • Dilute to the mark with 50% Acetonitrile to yield a 1000 µg/mL solution[3].

  • Working Solutions: Dilute the stock solutions with Diluent to the target working concentration (e.g., 50 µg/mL) prior to injection[3][4].

Protocol B: Forced Degradation Sample Preparation (Self-Validating System)

To ensure the analytical method is stability-indicating, samples must be stressed to achieve meaningful degradation without destroying the parent molecule entirely. Over-stressing leads to secondary degradation artifacts that do not reflect real-world stability.

  • Acidic Hydrolysis: Transfer 25 mL of the 1000 µg/mL stock solution to a 50 mL flask. Add 5 mL of 1N HCl. Heat at 80°C for 4 hours. Critical Step: Cool to room temperature and strictly neutralize with 5 mL of 1N NaOH[3]. Causality: Neutralization immediately halts the hydrolysis reaction, locking the degradation profile in place, and protects the HPLC column silica from extreme low-pH dissolution. Make up to 50 mL with Diluent.

  • Alkaline Hydrolysis: Transfer 25 mL of stock solution to a 50 mL flask. Add 5 mL of 0.01N NaOH. Heat at 80°C for 4 hours. Neutralize with 5 mL of 0.01N HCl[3]. Make up to 50 mL with Diluent.

  • Oxidative Degradation: Treat 25 mL of stock solution with 5 mL of 3% H2O2 at room temperature for 4 hours. Dilute to 50 mL with Diluent[3].

  • Thermal Degradation: Heat 25 mL of stock solution in a sealed flask at 80°C for 4 hours. Dilute to 50 mL with Diluent[3].

Quantitative Data Presentation

The following table summarizes the validated degradation conditions, the expected recovery of the parent drug, and the specific degradation products generated.

Stress ConditionReagents / ParametersExpected RDV Recovery (%)Major Degradation Products (DPs)Primary Mechanism of Degradation
Acidic Hydrolysis 1N HCl, 80°C, 4 hrs~1.55%DP1, DP2, DP3, DP4, DP5Cleavage of glycosidic and amine bonds
Alkaline Hydrolysis 0.01N NaOH, 80°C, 4 hrs~68.33%DP5, DP6, DP7, DP8Ester and phosphoramidate cleavage
Oxidative Stress 3% H2O2, RT, 4 hrs~97.79%DP9Oxidation of pyrrolotriazine core
Thermal Stress 80°C, 4 hrs (Solution)~98.65%None significantHighly stable under thermal stress

Data synthesized from validated stability-indicating studies[2][3].

Analytical Method Compatibility

Trustworthiness: The sample preparation must seamlessly integrate with the chromatographic method. Because remdesivir degradation products range from highly polar (cleaved nucleoside cores) to non-polar, a gradient elution is required.

  • HPLC-UV / LC-MS/MS Conditions: A typical mass-compatible mobile phase consists of 10 mM ammonium acetate (pH 3.5) and Acetonitrile, or 0.4% trifluoroacetic acid (TFA) and Acetonitrile[3][5].

  • Filtration (Causality): All neutralized and diluted samples must be filtered through a 0.22 µm PTFE syringe filter prior to injection. PTFE is specifically chosen over Nylon or Cellulose Acetate because it minimizes non-specific binding of the hydrophobic prodrug and resists the mixed aqueous-organic diluent, ensuring 100% sample recovery.

Conclusion

A robust impurity profiling strategy for remdesivir hinges entirely on meticulous sample preparation. By carefully controlling the diluent composition, strictly neutralizing stressed samples to prevent secondary degradation, and understanding the intrinsic lability of the phosphoramidate prodrug, analysts can ensure that the quantified degradation products (DP1-DP9) are true representations of the drug's stability profile rather than artifacts of poor sample handling.

References

  • , International Journal of Pharmaceutical Sciences, 2024. 2., Pakistan Journal of Pharmaceutical Sciences, 2022. 3., TU Braunschweig, 2021. 4., Asian Journal of Chemistry, 2022. 5., ResearchGate, 2021.

  • , New Journal of Chemistry (RSC Publishing), 2021.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Remdesivir O-desphosphate acetonide impurity formation during API synthesis

Welcome to the Technical Support Center for Remdesivir Active Pharmaceutical Ingredient (API) synthesis. This guide is designed for process chemists and drug development professionals troubleshooting the formation of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Remdesivir Active Pharmaceutical Ingredient (API) synthesis. This guide is designed for process chemists and drug development professionals troubleshooting the formation of the Remdesivir O-desphosphate acetonide impurity (CAS 1191237-80-5) [1][2].

Below, you will find a mechanistic breakdown of why this impurity forms, a troubleshooting FAQ, quantitative process comparisons, and self-validating experimental protocols to optimize your yield and purity.

Part 1: Mechanistic Overview & Pathway Visualization

The synthesis of Remdesivir from the nucleoside core (GS-441524) involves protecting the 2',3'-dihydroxyl groups, followed by phosphoramidation at the 5'-hydroxyl, and finally, deprotection[3]. The O-desphosphate acetonide impurity typically emerges due to two distinct failure modes in this pathway:

  • Incomplete Phosphoramidation: Failure to fully couple the phosphoramidate group leaves behind unreacted acetonide-protected intermediate[4].

  • Harsh Deprotection/Hydrolysis: The final deprotection step requires acidic conditions to remove the acetonide group. If the acid is too concentrated or the reaction runs too long, it catalyzes the hydrolysis of the sensitive P-N (phosphoramidate) bond, reverting the molecule to a degraded monophosphate or leaving partially deprotected desphosphate impurities[3][5].

G GS GS-441524 (Nucleoside Core) Acetonide Acetonide Intermediate (CAS 1191237-80-5) GS->Acetonide 2,2-DMP, H+ Phospho Phosphoramidate Acetonide Acetonide->Phospho Phosphoramidation (MeMgCl) Impurity O-Desphosphate Acetonide Impurity Acetonide->Impurity Incomplete Coupling (Weak Base) API Remdesivir (API) Phospho->API Deprotection (Conc. HCl) Phospho->Impurity Incomplete Deprotection Degraded Degraded Monophosphate Phospho->Degraded Harsh Acid (P-N Hydrolysis)

Mechanistic pathway of Remdesivir synthesis and O-desphosphate acetonide impurity formation.

Part 2: Troubleshooting FAQs

Q1: We are detecting high levels (>5%) of the O-desphosphate acetonide impurity after the phosphoramidation step. What is causing this? A: This is caused by incomplete conversion during the coupling of the phosphoramidoyl chloride (or pentafluorophenyl phosphoramidate) to the 5'-hydroxyl of the acetonide-protected nucleoside. First-generation protocols utilized MgCl₂ and N,N-diisopropylethylamine (DIPEA)[4]. However, the 5'-OH is sterically hindered and weakly nucleophilic. MgCl₂ only weakly coordinates and activates the oxygen. Solution: Switch your base to Methylmagnesium chloride (MeMgCl). MeMgCl acts as a strong Grignard base, quantitatively deprotonating the 5'-OH to form a highly reactive magnesium alkoxide. This drives the nucleophilic substitution to near 100% completion, eliminating the unreacted intermediate[5].

Q2: During the final acetonide deprotection step, our API yield drops, and we see both the O-desphosphate acetonide impurity and degraded monophosphates. How do we balance this? A: You are encountering the "Achilles' heel" of the traditional Remdesivir synthesis[3]. The acetonide protecting group is a cyclic ketal that requires strong aqueous acid (e.g., concentrated HCl in THF) to cleave. Unfortunately, the phosphoramidate moiety is also highly susceptible to acid-catalyzed hydrolysis. If the conditions are too mild, the acetonide remains intact (yielding the impurity). If too harsh, the P-N bond breaks (yielding degraded monophosphates)[3][5]. Solution: You must strictly control the equivalents of HCl (exactly 8.0 equiv) and temperature (strictly ≤ 20°C). Alternatively, bypass this issue entirely by changing your protecting group strategy (See Q3).

Q3: Is there a way to avoid the harsh acidic deprotection entirely to protect the phosphoramidate group? A: Yes. Recent advancements have replaced the acetonide protecting group with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[3]. DMF-DMA selectively masks the 2',3'-dihydroxyls and the C4-amine under mild conditions. More importantly, the DMF-DMA protecting group can be removed using highly dilute, mild acid (e.g., aqueous acetic acid), completely preserving the sensitive phosphoramidate group and preventing the formation of desphosphate impurities[3][5].

Part 3: Quantitative Process Comparison

The table below summarizes the causal relationship between the chosen synthetic route, the reagents used, and the resulting impurity profile.

Synthesis GenerationProtecting GroupCoupling ReagentsDeprotection ConditionsOverall Yield (3 steps)O-desphosphate acetonide (CAS 1191237-80-5)
First-Gen (Classical) Acetonidep-Nitrophenyl / MgCl₂, DIPEAConc. HCl (37%), THF, RT~43 - 48%High (>5%)
Optimized Acetonide AcetonidePentafluorophenyl / MeMgClConc. HCl, THF, strictly timed~69 - 73%Moderate (1-3%)
Next-Gen (DMF-DMA) DMF-DMAPentafluorophenyl / MeMgClMild Acid (AcOH/H₂O)~85% Not Detected (0%)
Part 4: Validated Experimental Protocols

To ensure scientific integrity and self-validation, implement the following optimized protocols to suppress impurity formation.

Protocol A: Optimized Phosphoramidation (MeMgCl Method)

Objective: Drive coupling to 100% to eliminate unreacted O-desphosphate acetonide.

  • Preparation: Dissolve 1.0 equivalent of the acetonide-protected nucleoside (CAS 1191237-80-5) in anhydrous THF (10 mL/g) under an inert argon atmosphere.

  • Alkoxide Formation: Cool the reactor to -20°C. Dropwise, add 1.5 equivalents of MeMgCl (3.0 M in THF). Maintain internal temperature below -15°C. Stir for 30 minutes to ensure complete deprotonation.

  • Coupling: Add 1.2 equivalents of pentafluorophenyl phosphoramidate (dissolved in minimal THF) slowly.

  • Validation: Monitor via HPLC. The strong nucleophilicity of the magnesium alkoxide should result in complete consumption of the starting material within 2 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl to prevent premature hydrolysis of the product. Extract with ethyl acetate.

Protocol B: Next-Generation Mild Deprotection (DMF-DMA Route)

Objective: Prevent acid-catalyzed hydrolysis of the phosphoramidate group.

  • Protection (Upstream): React GS-441524 with DMF-DMA (3.0 equiv) in DMF at room temperature for 4 hours to form the protected intermediate[3].

  • Coupling: Perform phosphoramidation using the MeMgCl method described in Protocol A.

  • Mild Deprotection: Dissolve the protected phosphoramidate intermediate in a mixture of Isopropanol and Acetic Acid (AcOH) (ratio 1:1 v/v).

  • Execution: Stir at 40°C for 18 hours. The mild acidity of AcOH is sufficient to cleave the DMF-DMA group but is too weak to hydrolyze the phosphoramidate P-N bond[5].

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield high-purity Remdesivir API.

Sources

Optimization

Mechanistic Overview: Remdesivir &amp; Its Degradation Pathways

Welcome to the Technical Support Center for Analytical Development . This guide provides authoritative, field-proven troubleshooting strategies and methodologies for optimizing High-Performance Liquid Chromatography (HPL...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development . This guide provides authoritative, field-proven troubleshooting strategies and methodologies for optimizing High-Performance Liquid Chromatography (HPLC) and LC-MS/MS mobile phases dedicated to the impurity profiling of Remdesivir (GS-5734).

Before optimizing chromatographic conditions, it is critical to understand the chemical nature of the analyte. Remdesivir is a single diastereomer monophosphoramidate prodrug[1]. Due to its complex structure—featuring six chiral centers and a pyrrolotriazine moiety—it is highly susceptible to specific degradation pathways under stress conditions.

The most common analytical challenge is separating the intact prodrug from its primary degradation product, GS-441524 (the active nucleoside core). This impurity forms rapidly via the cleavage of the phosphoramidate bond under alkaline or acidic hydrolysis[2].

DegradationPathway REM Remdesivir (GS-5734) Intact Prodrug Hydro Alkaline / Acidic Hydrolysis REM->Hydro pH Extremes Oxi Oxidative Stress (H2O2) REM->Oxi ROS GS441524 GS-441524 Nucleoside Core Hydro->GS441524 Phosphoramidate Cleavage NOxide N-Oxide / Degradants (Unknown Impurities) Oxi->NOxide Pyrrolotriazine Oxidation

Primary degradation pathways of remdesivir generating key impurities.

Troubleshooting FAQs: Mobile Phase Optimization

Q1: I am experiencing severe peak tailing for the main Remdesivir peak on a standard C18 column. How can I correct this? A: Peak tailing in remdesivir is primarily caused by secondary interactions between the basic nitrogen atoms of its pyrrolotriazine ring and residual, unendcapped silanols on the silica stationary phase.

  • The Fix: Lower the pH of your aqueous mobile phase to suppress silanol ionization (pKa ~3.0). Utilizing a 0.02 M Potassium Phosphate buffer adjusted to pH 2.8 ensures silanols remain protonated, eliminating the secondary retention mechanism[3]. Alternatively, using 1% Trifluoroacetic acid (TFA) provides excellent ion-pairing, shielding the stationary phase and sharpening the elution profile[4].

Q2: We are transferring our routine UV method to an LC-MS/MS for structural elucidation of unknown impurities, but we are losing signal intensity. Why? A: If your original method relies on TFA or non-volatile phosphate buffers, you will experience severe ion suppression or source contamination in the mass spectrometer. TFA binds strongly to basic analytes in the droplet phase, preventing them from entering the gas phase as detectable ions.

  • The Fix: Transition your mobile phase modifiers to volatile, MS-friendly alternatives. Replace TFA with 0.05% Formic Acid in both the aqueous (Water) and organic (Acetonitrile) phases[5]. While you may sacrifice a marginal amount of peak sharpness compared to TFA, formic acid provides the necessary protonation for positive electrospray ionization (ESI+) without suppressing the MS signal.

Q3: The polar impurity GS-441524 is co-eluting with the solvent front. How do we increase its retention? A: GS-441524 lacks the lipophilic phosphoramidate prodrug moiety, making it significantly more polar than intact remdesivir[6]. Isocratic methods optimized for remdesivir (e.g., 55:45 Acetonitrile:Water) are too strong for GS-441524, causing it to wash out immediately.

  • The Fix: Implement a gradient elution profile. Start the gradient with a highly aqueous mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.025% TFA) to retain and focus the polar GS-441524 on the head of the column, then ramp up to 90% Acetonitrile to elute the intact remdesivir[7].

Q4: Are there environmentally friendly ("green") mobile phase alternatives for routine QC? A: Yes. Traditional methods consume high volumes of hazardous acetonitrile. A validated, organic solvent-free micellar liquid chromatography (MLC) method can be utilized for stability-indicating purposes.

  • The Fix: Use a mixed-micellar mobile phase consisting of 0.025 M Brij-35, 0.1 M Sodium Lauryl Sulfate (SLS), and 0.02 M disodium hydrogen phosphate adjusted to pH 6.0[8]. The micelles act as a pseudo-stationary phase, allowing the separation of remdesivir from its degradation products without organic solvents.

Quantitative Data: Mobile Phase Selection Matrix

To facilitate rapid method development, the following table summarizes the causal effects of different mobile phase systems on remdesivir impurity profiling.

Mobile Phase SystemPrimary AdditiveMechanism of ActionMS Compatible?Best Use Case
Isocratic Buffered 0.02 M Phosphate (pH 2.8)Suppresses silanol ionization; stabilizes retention times.NoRoutine QC, Assay, and UV-based impurity limits[3].
Isocratic Acidic 1% Trifluoroacetic Acid (TFA)Strong ion-pairing; masks stationary phase active sites.No (Ion Suppression)High-resolution separation of diastereomers and basic degradants[4].
Gradient Acidic 0.05% Formic AcidVolatile proton donor; facilitates gas-phase ionization.Yes LC-MS/MS structural elucidation of unknown impurities[5].
Micellar (Green) Brij-35 / SLS (pH 6.0)Hydrophobic partitioning into micelles; eliminates organic waste.NoEco-friendly routine stability testing[8].

Experimental Workflow & Protocol

MethodWorkflow S1 Sample Prep (Stress Degradation) S2 Aqueous/Organic Screening S1->S2 S3 Buffer Selection (pH Control) S2->S3 S4 Gradient Tuning (Impurity Resolution) S3->S4 S5 Validation (ICH Q2 Guidelines) S4->S5

Experimental workflow for optimizing remdesivir HPLC methods.

Protocol: Stability-Indicating LC-MS/MS Gradient Method

This protocol is designed as a self-validating system . By incorporating a forced-degradation resolution mixture, the system automatically verifies its ability to resolve the parent drug from its critical nucleoside core impurity prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1000 mL of LC-MS grade water into a clean reservoir. Add 0.5 mL of MS-grade Formic Acid (0.05% v/v). Sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Transfer 1000 mL of LC-MS grade Acetonitrile into a reservoir. Add 0.5 mL of MS-grade Formic Acid (0.05% v/v).

Step 2: Chromatographic Setup

  • Column: Install an Acquity HSS T3 (1.8 μm, 2.1 × 50 mm) or equivalent high-strength silica column designed to retain polar metabolites[5].

  • Column Temperature: Set to 40 °C to reduce system backpressure and improve mass transfer kinetics[7].

  • Flow Rate: 0.35 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Focuses polar GS-441524)

    • 1.0 - 4.0 min: Ramp to 90% B (Elutes intact Remdesivir)

    • 4.0 - 5.0 min: Hold at 90% B (Column wash)

    • 5.0 - 6.5 min: Return to 5% B (Re-equilibration)

Step 3: Self-Validating System Suitability Testing (SST)

  • Prepare an SST solution by spiking 50 µg/mL of Remdesivir standard with 5 µg/mL of GS-441524 standard in a 50:50 Water:Methanol diluent.

  • Inject 10 µL of the SST solution.

  • Acceptance Criteria: The system is only valid for analysis if:

    • The resolution ( Rs​ ) between GS-441524 (early eluting) and Remdesivir (late eluting) is ≥3.0 .

    • The tailing factor ( Tf​ ) for the Remdesivir peak is ≤1.5 .

    • The %RSD of the Remdesivir peak area over 5 replicate injections is ≤2.0% .

References

  • Source: ijarmps.
  • Source: ijpscr.
  • Source: pjps.
  • Source: researchgate.
  • Source: biorxiv.
  • Source: nih.
  • Source: mdpi.
  • Source: simsonpharma.

Sources

Troubleshooting

Technical Support Center: Trace Remdesivir Acetonide Impurity Analysis

Overview Remdesivir is a phosphoramidate prodrug whose complex synthesis requires the protection of the 2',3'-hydroxyl groups of its nucleoside core using 2,2-dimethoxypropane, forming an acetonide intermediate (1)[1]. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Remdesivir is a phosphoramidate prodrug whose complex synthesis requires the protection of the 2',3'-hydroxyl groups of its nucleoside core using 2,2-dimethoxypropane, forming an acetonide intermediate (1)[1]. Incomplete deprotection during the final synthetic steps can result in trace levels of remdesivir acetonide. Due to its high lipophilicity and structural similarity to the active pharmaceutical ingredient (API), detecting this impurity at trace levels via Liquid Chromatography-Mass Spectrometry (LC-MS) requires rigorous optimization of sample stability, chromatographic resolution, and ionization efficiency.

Analytical Workflow

Workflow A Synthetic Source 2',3'-Acetonide Protection B Trace Acetonide Impurity (Highly Lipophilic) A->B Incomplete Deprotection C Sample Prep Acidification (0.1% FA) & Cold Storage B->C Matrix Stabilization D Chromatography HSS T3 Column / Gradient Elution C->D Injection (Avoid Carryover) E MS/MS Detection ESI+ MRM (m/z 643.2 -> 200.1) D->E Elution (95% Organic)

Logical workflow for the stabilization, separation, and LC-MS detection of remdesivir acetonide.

Troubleshooting & FAQs

Q1: Why do we see inconsistent recovery of remdesivir and its acetonide impurity during sample preparation? A1: Remdesivir and its derivatives are highly susceptible to hydrolysis, particularly in unbuffered aqueous environments or plasma (2)[2]. The acetonide impurity is significantly more lipophilic than the API. If samples are left at room temperature, the phosphoramidate linkage degrades rapidly into the nucleoside core (GS-441524). Causality & Solution: Immediate acidification of the sample matrix using dilute formic acid (FA) is required to protonate enzymes and stabilize the phosphoramidate bond[2]. All processing must occur on ice, and samples should be stored at -70 °C to prevent degradation[2].

Q2: What is the most effective chromatographic strategy to resolve the acetonide impurity from the API and polar metabolites? A2: The polarity gradient among these analytes is extreme. The nucleoside core (GS-441524) is highly polar, remdesivir is moderately lipophilic, and the acetonide impurity is highly lipophilic due to the isopropylidene group[1]. Causality & Solution: Standard C18 columns often fail to retain the polar GS-441524 while simultaneously eluting the lipophilic acetonide without severe peak broadening. Utilizing a High Strength Silica (HSS) T3 column or a mixed-mode stationary phase provides superior retention for polar compounds while maintaining sharp peak shapes for lipophilic impurities during a rapid organic gradient (3)[3]. Avoid strong ion-pairing reagents, as they suppress electrospray ionization (ESI) efficiency and cause source fouling[3].

Q3: How can we maximize ESI-MS/MS sensitivity for trace levels of the acetonide impurity? A3: The acetonide impurity lacks strongly basic functional groups, making protonation in the ESI source a bottleneck for sensitivity. Causality & Solution: Operating in ESI positive mode (ESI+) with a mobile phase containing 0.1% formic acid and 2-10 mM ammonium formate enhances ionization. The ammonium ions act as proton donors in the gas phase, facilitating the formation of the[M+H]+ precursor ion (m/z 643.2). Optimizing the desolvation temperature to 500 °C ensures complete droplet evaporation, which is critical for ionizing heavier, lipophilic molecules (4)[4].

Quantitative MS Parameters

Table 1: Optimized LC-MS/MS MRM Parameters for Remdesivir and Related Compounds

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)LOD (ng/mL)
Remdesivir603.2200.128300.5
Remdesivir Acetonide643.2200.13035~1.0
GS-441524292.1163.120250.5
Remdesivir-d5 (IS)608.2200.12830N/A

Note: The product ion m/z 200.1 corresponds to the pyrrolotriazin-4-amine nucleobase, which is a highly stable fragment common to this class of compounds[4].

Self-Validating Experimental Protocol

Phase 1: Stabilized Sample Preparation

  • Aliquot 50 µL of the sample (plasma or reconstituted formulation) into a pre-chilled microcentrifuge tube.

  • Immediately add 10 µL of 5% Formic Acid (aq) to arrest hydrolysis and stabilize the phosphoramidate bond[2].

  • Add 150 µL of ice-cold Methanol containing the Internal Standard (Remdesivir-d5 at 50 ng/mL) to precipitate proteins and extract the lipophilic acetonide.

  • Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4 °C.

  • Validation Check: Inject a blank matrix extract post-IS addition to ensure no isobaric interference exists at the m/z 643.2 transition.

Phase 2: Chromatographic Separation

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)[2].

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Critical step to elute the highly retained acetonide impurity).

    • 3.5 - 4.5 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min at a column temperature of 40 °C.

Phase 3: MS/MS Detection

  • Ionization: ESI Positive mode.

  • Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 500 °C, and Desolvation Gas Flow at 800 L/hr.

  • Validation Check: Monitor the IS peak area across all sequential injections. A deviation of >15% indicates matrix effects or source contamination from the highly retained acetonide impurity, necessitating a blank injection or column wash.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances.NIH.
  • Validation of LC-MS/MS methods for determination of remdesivir and its metabolites in acidified human plasma and their application in COVID-19 rel
  • Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantific
  • Comprehending COVID-19: Mixed-Mode Chromatography for Ion Pairing Free LC-MS of Remdesivir and Remdesivir Triphosph

Sources

Optimization

Technical Support Center: Refining Purification Yields of Remdesivir O-desphosphate Acetonide

Welcome to the technical support guide for optimizing the purification of Remdesivir O-desphosphate acetonide. This resource is designed for researchers, scientists, and drug development professionals to address common c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the purification of Remdesivir O-desphosphate acetonide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the yield and purity of this critical reference material. As a synthetic intermediate in the production of the antiviral drug Remdesivir, ensuring the high purity of this compound is paramount.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established analytical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of Remdesivir O-desphosphate acetonide.

Q1: What is Remdesivir O-desphosphate acetonide and why is its purity important?

A1: Remdesivir O-desphosphate acetonide is a key synthetic intermediate in the multi-step synthesis of Remdesivir, a broad-spectrum antiviral medication.[1] As a reference material, its purity is critical for the accurate identification and quantification of impurities in the final Remdesivir active pharmaceutical ingredient (API).[2] A highly pure reference standard ensures the reliability and validity of analytical methods used for quality control in drug manufacturing.[3]

Q2: What are the common impurities observed during the synthesis and purification of Remdesivir O-desphosphate acetonide?

A2: The synthesis of Remdesivir and its intermediates is complex, involving multiple chiral centers and sensitive functional groups. Common impurities can include:

  • Process-related impurities: Unreacted starting materials and intermediates from preceding synthetic steps.[4]

  • Degradation products: Hydrolysis of the phosphoramidate group or other labile functionalities can lead to degradation impurities, especially under acidic or basic conditions.[4][5]

  • Stereoisomers: The presence of multiple chiral centers can lead to the formation of diastereomers, which may be challenging to separate.[6]

  • Residual solvents: Solvents used in the synthesis and purification process may be present in the final product.[4]

Q3: Which analytical techniques are most suitable for assessing the purity of Remdesivir O-desphosphate acetonide?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Remdesivir and its related compounds.[6][7] Specifically, Reverse-Phase HPLC (RP-HPLC) with a C18 column is a common method.[7][8] For enhanced sensitivity and structural confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed.[7][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and confirmation of the desired compound and any isolated impurities.[10]

Q4: I am observing low yields after my purification process. What are the likely causes?

A4: Low purification yields can stem from several factors:

  • Suboptimal Chromatography Conditions: Improper mobile phase composition, gradient, or flow rate can lead to poor separation and co-elution of the product with impurities, resulting in product loss during fraction collection.

  • Product Instability: Remdesivir and its intermediates can be unstable under certain pH and temperature conditions.[5][11] Exposure to harsh acidic or basic conditions during purification can lead to degradation.

  • Incomplete Reaction or Side Reactions: If the preceding synthetic step is incomplete or generates significant side products, the purification process becomes more challenging and can lead to lower recovery of the desired compound.[12]

  • Loss During Work-up: Product loss can occur during extraction, concentration, and filtration steps.[13]

II. Troubleshooting Guide

This section provides a more detailed, issue-specific approach to troubleshooting common problems.

Problem 1: Poor Peak Shape and Resolution in HPLC Analysis

Symptoms: Tailing peaks, broad peaks, or co-eluting peaks in the HPLC chromatogram.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inappropriate Mobile Phase pH The ionization state of the molecule can affect its interaction with the stationary phase. For amine-containing compounds like Remdesivir analogs, a slightly acidic mobile phase can improve peak shape.Adjust the mobile phase pH. For C18 columns, a common mobile phase consists of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[14] Experiment with pH values between 3 and 6.
Column Overload Injecting too much sample can lead to peak broadening and tailing.Reduce the injection volume or the concentration of the sample.
Contaminated or Degraded Column Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Secondary Interactions Silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. However, be aware that this may suppress MS ionization.
Problem 2: Presence of Unexpected Impurities in the Final Product

Symptoms: Additional peaks in the HPLC or LC-MS analysis of the purified product.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Degradation During Purification The compound may be degrading on the column or during solvent evaporation.Ensure the mobile phase pH is compatible with the compound's stability.[5] Use lower temperatures during solvent evaporation (e.g., rotary evaporation under reduced pressure).
Incomplete Separation The purification method may not be adequate to resolve all impurities.Optimize the HPLC gradient to improve the separation of the target compound from closely eluting impurities. Consider using a different stationary phase or a preparative HPLC system with higher efficiency.[3][6]
Impurity from Solvents or Reagents The solvents or reagents used in the purification process may contain impurities.Use high-purity, HPLC-grade solvents and reagents.
Formation of Artifacts The compound may react with components of the mobile phase or the stationary phase to form new impurities.Investigate the identity of the impurity using LC-MS/MS to understand its origin.[7]
Workflow for Troubleshooting Low Yield and Purity

TroubleshootingWorkflow Start Low Yield or Purity Observed Check_Crude Analyze Crude Material (HPLC, LC-MS) Start->Check_Crude Crude_OK Crude Material Quality Acceptable? Check_Crude->Crude_OK Optimize_Reaction Optimize Preceding Synthetic Step Crude_OK->Optimize_Reaction No Check_Purification Review Purification Protocol Crude_OK->Check_Purification Yes Optimize_Reaction->Start Purification_OK Protocol Followed Correctly? Check_Purification->Purification_OK Re_Run Re-run Purification with Strict Adherence to Protocol Purification_OK->Re_Run No Optimize_Purification Optimize Purification Method Purification_OK->Optimize_Purification Yes Final_Analysis Analyze Final Product Re_Run->Final_Analysis Analyze_Fractions Analyze All Fractions (TLC, HPLC) Optimize_Purification->Analyze_Fractions Product_Loss Significant Product in Unexpected Fractions? Analyze_Fractions->Product_Loss Adjust_Collection Adjust Fraction Collection Parameters Product_Loss->Adjust_Collection Yes Check_Stability Assess Product Stability in Mobile Phase Product_Loss->Check_Stability No Adjust_Collection->Optimize_Purification Degradation Degradation Observed? Check_Stability->Degradation Modify_Conditions Modify Purification Conditions (pH, Temperature, Solvents) Degradation->Modify_Conditions Yes Degradation->Final_Analysis No Modify_Conditions->Optimize_Purification Success High Yield and Purity Achieved Final_Analysis->Success End End Success->End

Caption: Troubleshooting workflow for low yield and purity.

III. Experimental Protocols

This section provides a detailed protocol for the purification of Remdesivir O-desphosphate acetonide using preparative HPLC.

Protocol: Preparative HPLC Purification

Objective: To purify crude Remdesivir O-desphosphate acetonide to a high degree of purity (>98%).

Materials:

  • Crude Remdesivir O-desphosphate acetonide

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Preparative HPLC system with a fraction collector

  • Rotary evaporator

  • Lyophilizer

Methodology:

  • Sample Preparation:

    • Dissolve the crude Remdesivir O-desphosphate acetonide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions (Example):

    • Column: Preparative C18, 250 x 21.2 mm, 5 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% B

      • 40-45 min: 80% to 20% B

      • 45-50 min: 20% B

    • Flow Rate: 20 mL/min

    • Detection: UV at 245 nm[7]

    • Injection Volume: Dependent on the concentration and column capacity. Perform a loading study to determine the optimal injection volume.

  • Purification and Fraction Collection:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram and collect fractions corresponding to the main product peak. It is advisable to collect narrow fractions across the peak to isolate the purest portions.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pool the fractions with the desired purity (>98%).

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator at a low temperature (e.g., < 30°C).

    • Lyophilize the remaining aqueous solution to obtain the purified Remdesivir O-desphosphate acetonide as a solid.

  • Final Analysis:

    • Perform a final purity analysis of the lyophilized product using analytical HPLC and confirm its identity and structure using LC-MS and NMR.

Purification Workflow Diagram

PurificationWorkflow Start Crude Remdesivir O-desphosphate acetonide Dissolution Dissolve in Acetonitrile/Water Start->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Preparative HPLC Filtration->Injection Separation Gradient Elution (C18 Column) Injection->Separation Fraction_Collection Collect Fractions (UV Detection at 245 nm) Separation->Fraction_Collection Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Analysis Pooling Pool Pure Fractions (>98%) Analysis->Pooling Evaporation Rotary Evaporation (Remove Acetonitrile) Pooling->Evaporation Lyophilization Lyophilize to Obtain Solid Product Evaporation->Lyophilization Final_QC Final Purity and Identity Confirmation (HPLC, LC-MS, NMR) Lyophilization->Final_QC End Purified Reference Material Final_QC->End

Caption: Step-by-step preparative HPLC purification workflow.

IV. References

  • A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. (2024). ResearchGate. [Link]

  • Remdesivir EP Impurities & USP Related Compounds. SynThink. [Link]

  • Varu, H. L., et al. (2025). Analytical Methods for the Estimation of Remdesivir from its Various Matrices: A Review. ResearchGate. [Link]

  • Simple stability-indicating HPLC method for remdesivir. (2021). Wiley Analytical Science. [Link]

  • Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. (2021). ResearchGate. [Link]

  • Remdesivir Impurities and Related Compound. Veeprho. [Link]

  • Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs. (2020). bioRxiv. [Link]

  • Eco-friendly spectrofluorimetric determination of remdesivir in the presence of its metabolite in human plasma for therapeutic monitoring in COVID-19 patients. (2025). Nature. [Link]

  • Remdesivir O-desphosphate acetonide impurity. BioHippo. [Link]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. [Link]

  • Significance of HPLC in the Development and Production of the Antiviral Drug Remdesivir. (2020). Phenomenex. [Link]

  • Quantitative HPLC-MS/MS determination of Nuc, the active metabolite of remdesivir, and its pharmacokinetics in rat. (2021). Analytical and Bioanalytical Chemistry. [Link]

  • Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs. (2021). bioRxiv. [Link]

  • Chen, L., et al. (2020). A Potential Practical Process for Remdesivir. ChemRxiv. [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021). ACS Omega. [Link]

  • Remdesivir. Wikipedia. [Link]

  • Comprehending COVID-19: Mixed-Mode Chromatography for Ion Pairing Free LC-MS of Remdesivir and Remdesivir Triphosphate. Waters Corporation. [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022). ResearchGate. [Link]

  • Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. (2022). Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH-Compliant Validation of Analytical Methods for Remdesivir O-desphosphate acetonide Impurity

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For potent antiviral drugs like Remdesivir, even minute impurities can impact safety and e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For potent antiviral drugs like Remdesivir, even minute impurities can impact safety and efficacy. This guide provides an in-depth, comparative analysis of two hypothetical, yet scientifically grounded, analytical methods for the validation of Remdesivir O-desphosphate acetonide, a known process-related impurity.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" of method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][7] For impurity testing, this means the method must be specific, sensitive, accurate, and precise in quantifying the O-desphosphate acetonide impurity, often in the presence of the main Remdesivir compound and other related substances.

The Analytical Challenge: Structure and Separation

Remdesivir is a complex molecule, and its impurities can be structurally similar. The O-desphosphate acetonide impurity, while distinct, requires a robust chromatographic method to ensure baseline separation from the parent drug and other potential degradants. This guide will compare two common approaches in modern pharmaceutical analysis: a conventional High-Performance Liquid Chromatography (HPLC) method and a more rapid Ultra-High-Performance Liquid Chromatography (UPLC) method.

Comparative Analytical Methodologies

The choice between HPLC and UPLC often represents a trade-off between existing equipment availability, run time, and solvent consumption. UPLC, with its sub-2 µm particle columns, offers faster analysis and higher resolution but requires specialized equipment capable of handling higher backpressures.[9][10]

ParameterMethod A: Conventional HPLCMethod B: Rapid UPLC
Instrument Standard HPLC system with UV detectorUPLC system with UV or DAD detector
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate Buffer, pH 3.510 mM Ammonium Acetate Buffer, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% B to 70% B over 20 minutes20% B to 60% B over 5 minutes
Flow Rate 1.0 mL/min0.35 mL/min
Column Temp. 35 °C35 °C
Detection UV at 245 nmUV at 245 nm
Injection Vol. 10 µL2 µL

Causality of Choices: The C18 column is a workhorse in reversed-phase chromatography, effective for separating moderately polar compounds like Remdesivir and its impurities.[11][12] The ammonium acetate buffer is volatile, making the method compatible with mass spectrometry if further characterization is needed.[9] The gradient elution is necessary to separate the impurity from the much more abundant API and to elute any more strongly retained compounds in a reasonable time. The UPLC method's parameters are scaled down to accommodate the smaller column dimensions and particle size, leading to a significant reduction in run time and solvent usage.[9][10]

The Validation Workflow: An ICH Q2(R1) Perspective

A comprehensive validation process ensures that the chosen analytical method is reliable and fit for purpose. The following sections detail the experimental protocols for key validation parameters as prescribed by ICH Q2(R1), comparing the expected performance of the HPLC and UPLC methods.

Validation_Workflow cluster_planning Phase 1: Method Development & Planning cluster_validation Phase 2: Validation Execution (ICH Q2 R1) cluster_reporting Phase 3: Reporting & Implementation Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report Implement Routine Use Report->Implement

Caption: A typical workflow for analytical method validation, from development to routine implementation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] This is arguably the most critical parameter for an impurity method.

Experimental Protocol:

  • Prepare solutions of a placebo (formulation excipients without API or impurity).

  • Prepare a solution of Remdesivir API.

  • Prepare a solution of the Remdesivir O-desphosphate acetonide impurity standard.

  • Prepare a spiked solution containing the placebo, Remdesivir API, and the impurity.

  • Subject the spiked solution to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic degradation) to generate potential degradation products.

  • Inject all solutions and analyze the chromatograms.

Trustworthiness Check: The method is specific if the peak for the O-desphosphate acetonide impurity is well-resolved from the main Remdesivir peak, any placebo peaks, and any peaks from degradation products. Peak purity analysis using a Diode Array Detector (DAD) can further confirm that the impurity peak is spectrally homogeneous.

Comparative Insight: Both HPLC and UPLC methods are expected to be specific. However, the higher resolution of the UPLC method may provide better separation from closely eluting, unknown degradation products, offering a higher degree of confidence.

Linearity

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.[13]

Experimental Protocol:

  • Prepare a stock solution of the Remdesivir O-desphosphate acetonide impurity standard.

  • Perform serial dilutions to prepare at least five concentrations across a range, typically from the Limit of Quantitation (LOQ) to 150% of the target specification limit for the impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Trustworthiness Check: The method is linear if the plot is a straight line. This is quantitatively assessed by the correlation coefficient (R²), which should ideally be ≥ 0.999.[13]

Comparative Performance:

ParameterMethod A: HPLCMethod B: UPLC
Range 0.1 - 2.0 µg/mL0.1 - 2.0 µg/mL
Correlation (R²) ≥ 0.999≥ 0.999
Y-Intercept Close to zeroClose to zero

Both methods are expected to show excellent linearity. The smaller injection volume of the UPLC method may result in smaller peak areas, but the proportionality should remain consistent.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol:

  • Prepare a sample matrix (e.g., a solution of the Remdesivir API).

  • Spike the matrix with the impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the impurity.

Trustworthiness Check: The method is accurate if the mean recovery is within an acceptable range, typically 90-110% for impurity analysis.

Comparative Performance:

Concentration LevelMethod A: HPLC (% Recovery)Method B: UPLC (% Recovery)
50% 98.5 - 101.2%99.1 - 101.5%
100% 99.0 - 100.8%99.5 - 101.0%
150% 98.8 - 101.5%99.3 - 101.8%

Both methods should demonstrate high accuracy. The precision of the UPLC system might lead to slightly tighter recovery data.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability and intermediate precision.[4]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the impurity at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Trustworthiness Check: The method is precise if the %RSD for both repeatability and intermediate precision is within acceptable limits, typically ≤ 5.0% for impurity analysis.

Comparative Performance:

Precision LevelMethod A: HPLC (%RSD)Method B: UPLC (%RSD)
Repeatability ≤ 2.0%≤ 1.5%
Intermediate Precision ≤ 3.0%≤ 2.5%

The advanced fluidics and smaller system volumes of UPLC systems generally lead to better precision (lower %RSD) compared to conventional HPLC.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13][14]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)

Trustworthiness Check: The LOQ must be confirmed by analyzing a sample at this concentration and demonstrating that the precision and accuracy are acceptable. The LOQ must be at or below the reporting threshold for the impurity.

Comparative Performance:

ParameterMethod A: HPLCMethod B: UPLC
LOD (µg/mL) ~0.03~0.02
LOQ (µg/mL) ~0.10~0.07

Due to sharper peaks (less diffusion), UPLC methods often yield lower LOD and LOQ values, indicating higher sensitivity.[9]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Experimental Protocol:

  • Prepare a standard solution of the impurity.

  • Analyze the solution while making small, deliberate changes to method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min for HPLC, ± 0.03 mL/min for UPLC)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor).

Trustworthiness Check: The method is robust if the system suitability parameters remain within acceptable limits despite the variations, indicating the method is reliable for routine use.

Comparative Insight: UPLC methods can sometimes be more sensitive to small variations due to the smaller column dimensions and higher efficiencies. Therefore, a thorough robustness study is critical to ensure method transferability and long-term performance.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and build upon one another to provide a complete picture of the method's performance.

Validation_Relationships Specificity Specificity SystemSuitability System Suitability Specificity->SystemSuitability ensures peak identity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy defines range for accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ slope used for calculation Accuracy->Precision interdependent Precision->LOD_LOQ defines quantitation limit Robustness Robustness SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness monitored during changes

Caption: Interconnectivity of key ICH validation parameters.

Conclusion and Recommendation

Both the conventional HPLC and the rapid UPLC methods can be successfully validated according to ICH Q2(R1) guidelines for the quantification of Remdesivir O-desphosphate acetonide impurity.

  • Method A (HPLC) is a reliable and robust choice, suitable for laboratories with standard HPLC equipment. It provides the necessary performance for routine quality control.

  • Method B (UPLC) offers significant advantages in terms of speed, sensitivity, and solvent savings. For laboratories equipped with UPLC systems, this method provides higher throughput and potentially better resolution from unknown impurities, making it the superior choice for high-volume testing environments and in-depth impurity profiling.

The final choice of method depends on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and long-term cost considerations. Regardless of the chosen method, a thorough and well-documented validation study is non-negotiable to ensure data integrity and regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • El-Kassem, et al. (2024). A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Raasi, et al. (2021). Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Clinical Research. [Link]

  • Rao, et al. (2022). Development and Validation of Novel Rapid Stability Indicating Mass Compatible UPLC Method for the Simultaneous Estimation of Assay and Related Substances of Remdesivir in Bulk and Injectable Dosage Form. Asian Journal of Chemistry. [Link]

  • El-Kimary, et al. (2022). Rapid and ecofriendly UPLC quantification of Remdesivir, Favipiravir and Dexamethasone for accurate therapeutic drug monitoring in Covid-19 Patient's plasma. PMC. [Link]

  • Bertassoni, et al. (2024). Remdesivir: A Review on Analytical Methods for Drug Substances, Pharmaceutical Formulations, and Biological Matrices. Current Pharmaceutical Analysis. [Link]

  • Shah, et al. (2024). A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form. PMC. [Link]

  • Kumar, et al. (2021). Method Development And Validation For The Simultaneous Estimation Of Remdesivir In Bulk And Pharmaceutical Dosage Form And Stability Studies By Uplc. GSC Biological and Pharmaceutical Sciences. [Link]

  • El-Kafrawy, et al. (2023). Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. RSC Publishing. [Link]

  • De Nicolò, et al. (2023). A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. PMC. [Link]

  • De Vooght-Johnson, R. (2021). Simple stability-indicating HPLC method for remdesivir. Wiley Analytical Science. [Link]

  • Bhujbal, et al. (2024). Validated isocratic stability-indicating RP-HPLC method for concurrent remdesivir estimation in drug products used in bioavailab. Latin American Journal of Pharmacy. [Link]

  • Darwish, et al. (2023). Eco-friendly spectrofluorimetric determination of remdesivir in the presence of its metabolite in human plasma for therapeutic monitoring in COVID-19 patients. PMC. [Link]

  • Veeprho. (n.d.). Remdesivir Impurities and Related Compound. [Link]

  • Acanthus Research. (n.d.). Remdesivir Acetonide Impurity. [Link]

Sources

Comparative

Comparative Cytotoxicity of Remdesivir API and its Acetonide Impurities: A Technical Guide

As drug development professionals scale the manufacturing of antiviral therapeutics, the toxicological qualification of synthetic impurities becomes a critical regulatory mandate. Remdesivir (RDV), a frontline phosphoram...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale the manufacturing of antiviral therapeutics, the toxicological qualification of synthetic impurities becomes a critical regulatory mandate. Remdesivir (RDV), a frontline phosphoramidate prodrug, requires complex multi-step synthesis. A highly scrutinized byproduct of this process is the Remdesivir O-desphosphate acetonide impurity (CAS 1191237-80-5), often referred to as GS-441524 acetonide[1][2].

This technical guide provides an objective, data-driven comparison of the in vitro cytotoxicity profiles of the Remdesivir API versus its acetonide impurity. By dissecting the intracellular metabolic pathways and providing self-validating experimental protocols, this guide equips researchers with the mechanistic understanding necessary for impurity qualification and safety profiling.

Mechanistic Causality: Why Cytotoxicity Profiles Diverge

To understand the divergent cytotoxicity of RDV and its acetonide impurity, we must examine their intracellular metabolic trajectories.

Remdesivir (API): The Cost of Prodrug Activation Remdesivir is engineered as an aryloxy phosphoramidate prodrug to bypass the rate-limiting first phosphorylation step of nucleoside analogs[3]. Upon cellular entry, it is rapidly metabolized by lysosomal Cathepsin A and subsequently phosphorylated by mitochondrial Adenylate Kinase 2 (AK2) into its active triphosphate form[4]. While this ensures potent viral RNA-dependent RNA polymerase (RdRp) inhibition, the active triphosphate can also enter the mitochondrial matrix via the SLC29A3 transporter. At elevated concentrations, it acts as an off-target inhibitor of host mitochondrial RNA polymerase (mtRNAP), leading to mitochondrial dysfunction and dose-dependent cytotoxicity[4].

Acetonide Impurity: Steric Hindrance and Metabolic Stagnation Conversely, the acetonide impurity lacks the crucial phosphoramidate moiety. Furthermore, the presence of the 2',3'-isopropylidene (acetonide) protecting group sterically hinders recognition by host cellular kinases. Because it cannot be efficiently cleaved or phosphorylated into a mitotoxic triphosphate, the acetonide impurity bypasses the AK2/SLC29A3-mediated mitochondrial toxicity pathway entirely, resulting in a significantly wider safety margin in vitro[2][5].

Pathway cluster_RDV Remdesivir (API) Activation & Toxicity cluster_Imp Acetonide Impurity Stagnation RDV Remdesivir (Phosphoramidate) CatA Cathepsin A Cleavage RDV->CatA Mono Monophosphate Intermediate CatA->Mono AK2 AK2 Kinase (Mitochondria) Mono->AK2 Tri Active Triphosphate AK2->Tri Tox mtRNAP Inhibition (Cytotoxicity) Tri->Tox Imp GS-441524 Acetonide (Impurity) Block No Phosphoramidate Steric Hindrance Imp->Block Safe Low Cytotoxicity (CC50 > 100 µM) Block->Safe

Fig 1: Divergent intracellular metabolic pathways of Remdesivir API vs. its acetonide impurity.

Comparative Cytotoxicity Data

The table below synthesizes the 50% Cytotoxic Concentration ( CC50​ ) of Remdesivir API, its parent nucleoside (GS-441524), and the Acetonide Impurity across standard cell lines used in virology and toxicology[5][6].

CompoundHepG2 CC50​ (µM)Vero E6 CC50​ (µM)Huh7.5 CC50​ (µM)Primary Toxicity Driver
Remdesivir (API) 3.7 - 11.1~101.0~15.2mtRNAP Inhibition
GS-441524 (Parent) > 100.0> 100.0> 100.0Minimal / None
Acetonide Impurity > 100.0> 100.0> 100.0Minimal / None

Data Interpretation: The API exhibits notable cytotoxicity in hepatic lineages (HepG2, Huh7.5) due to high endogenous expression of the activating enzymes (Cathepsin A / AK2). The acetonide impurity remains non-cytotoxic up to the solubility limit (>100 µM) across all tested lineages, validating the mechanistic hypothesis that the phosphoramidate group is the primary driver of off-target toxicity.

Self-Validating Experimental Protocols

To rigorously qualify the cytotoxicity of these compounds, standard viability assays must be adapted to specifically unmask mitochondrial toxicity. The following protocols utilize the "Crabtree Effect"—forcing cells to rely on oxidative phosphorylation rather than glycolysis—to create a self-validating toxicological readout[6].

Protocol A: High-Throughput Mitochondrial Toxicity Assay

Causality Rationale: HepG2 cells cultured in high-glucose media generate ATP primarily via glycolysis, which can mask mitochondrial damage. By replacing glucose with galactose, cells are forced to rely on mitochondrial oxidative phosphorylation. A compound that selectively damages mitochondria (like RDV) will show a drastically lower CC50​ in galactose media compared to glucose media.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in two separate 96-well opaque plates.

    • Plate 1: DMEM supplemented with 25 mM Glucose + 10% FBS.

    • Plate 2: DMEM supplemented with 10 mM Galactose + 10% FBS.

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO2​ .

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Remdesivir API and the Acetonide Impurity (Range: 0.1 µM to 100 µM).

  • Internal Controls (Self-Validation):

    • Vehicle Control: 0.5% DMSO (establishes baseline 100% viability).

    • Positive Control: Puromycin (10 µM) (induces universal cell death, validating assay sensitivity).

  • Dosing: Treat the cells with the titrated compounds and incubate for 48 hours.

  • ATP Quantification: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Record luminescence using a microplate reader. Calculate the CC50​ using non-linear regression.

    • Validation Check: If the CC50​ of RDV drops significantly in Plate 2 (Galactose) compared to Plate 1 (Glucose), mitochondrial toxicity is confirmed. The Acetonide Impurity should show no shift, remaining >100 µM in both plates.

Workflow Seed 1. Seed HepG2 Cells (96-well, 10^4 cells/well) Media 2. Metabolic Conditioning Glucose vs. Galactose Media Seed->Media Dose 3. Compound Titration RDV vs. Acetonide (0.1 - 100 µM) Media->Dose Control 4. Internal Controls Vehicle (DMSO) & Puromycin (+) Dose->Control Incubate 5. Incubation 48h at 37°C, 5% CO2 Control->Incubate Assay 6. CellTiter-Glo Assay Quantify ATP Luminescence Incubate->Assay Analyze 7. Data Synthesis Calculate CC50 & Shift Factor Assay->Analyze

Fig 2: Self-validating in vitro workflow for isolating mitochondrial cytotoxicity.

Conclusion for Drug Development Professionals

The comparative data underscores a critical reality in synthetic scale-up: while Remdesivir API carries an inherent, mechanism-driven cytotoxicity profile at high concentrations, its early-stage synthetic intermediates—specifically the acetonide impurity—do not inherit this toxicological liability. Because the acetonide impurity lacks the phosphoramidate architecture required for intracellular activation, it demonstrates a highly favorable safety profile ( CC50​ > 100 µM). This data provides robust justification for regulatory filings, demonstrating that trace carryover of the acetonide impurity poses negligible cytotoxic risk to patients.

References

  • Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches. PMC (nih.gov).
  • Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics. PMC (nih.gov).
  • Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent. PMC (nih.gov).
  • WO2022020793A1 - Antiviral prodrugs, pharmaceutical formulations, and methods. Google Patents.
  • Infection (阻害剤 Agonists Modulators Antagonists). MedChemExpress.

Sources

Validation

A Guide to Inter-Laboratory Reproducibility in Remdesivir Impurity Quantification

In the landscape of antiviral drug development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to both safety and efficacy. For remdesivir, a critical antiviral agent, the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiviral drug development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to both safety and efficacy. For remdesivir, a critical antiviral agent, the consistent and accurate quantification of impurities across different laboratories is a cornerstone of quality control. This guide provides an in-depth analysis of the factors influencing inter-laboratory reproducibility for remdesivir impurity quantification, compares analytical methodologies, and offers a detailed protocol to establish a robust and transferable method.

The Criticality of Impurity Profiling for Remdesivir

Impurities in drug substances can originate from various sources, including the synthesis process, degradation of the API, or interaction with excipients.[1][2][3] These impurities can potentially possess unwanted pharmacological or toxicological effects, making their control a critical aspect of drug development and manufacturing.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A(R2) for new drug substances), mandate stringent control over impurities.[1][5] For remdesivir, a key impurity and metabolite is GS-441524, which itself has antiviral properties.[4][6] The ability to accurately and reproducibly quantify this and other potential impurities is therefore essential for ensuring product quality and patient safety.

Comparative Analysis of Analytical Methodologies

The foundation of reproducible impurity analysis lies in the selection of an appropriate analytical technique. For remdesivir, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the most prevalent and powerful methods.[1][7][8][9]

Method Principle Advantages Disadvantages Relevance to Inter-Laboratory Reproducibility
RP-HPLC with UV Detection Separation based on polarity using a non-polar stationary phase and a polar mobile phase. Detection is based on the absorption of UV light by the analyte.Robust, widely available, and cost-effective for routine quantification.[7]Lower sensitivity compared to MS, potential for co-elution of impurities with similar UV spectra.High reproducibility can be achieved with well-defined and standardized methods, particularly for known impurities with available reference standards.
UPLC with UV Detection Similar to HPLC but uses smaller particle size columns, leading to higher resolution, faster analysis times, and improved sensitivity.Increased separation efficiency and throughput.Higher backpressure requires specialized equipment.The high resolution of UPLC can improve the separation of closely eluting impurities, contributing to more consistent quantification between labs.
LC-MS/MS Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry for identification and quantification.Enables the identification of unknown impurities and quantification at very low levels.[1][8]Higher cost and complexity, potential for matrix effects that can influence quantification.[10]While highly specific, achieving inter-laboratory reproducibility requires careful control of MS parameters and matrix effect mitigation strategies.

Factors Influencing Inter-Laboratory Reproducibility

Achieving consistent results between different laboratories is a multifaceted challenge. The following diagram illustrates the key factors that must be controlled to ensure the reproducibility of remdesivir impurity quantification.

Inter_Laboratory_Reproducibility_Factors cluster_method Analytical Method cluster_execution Execution cluster_materials Materials Method Method Parameters (Column, Mobile Phase, Gradient, Flow Rate) Reproducibility Inter-Laboratory Reproducibility Method->Reproducibility Instrumentation Instrument Performance (Dwell Volume, Detector Linearity) Instrumentation->Reproducibility Analyst Analyst Training & Technique Analyst->Reproducibility Sample Sample Handling & Preparation Sample->Reproducibility Reagents Reagent & Solvent Quality Reagents->Reproducibility Standards Reference Standard Purity & Handling Standards->Reproducibility

Caption: Key factors influencing inter-laboratory reproducibility.

A lack of control over any of these variables can lead to significant discrepancies in reported impurity levels. Therefore, a robust and detailed analytical method is the primary tool for mitigating this variability.

Recommended Analytical Workflow and Protocol

To promote inter-laboratory reproducibility, a well-defined and validated analytical workflow is essential. The following diagram outlines a typical workflow for remdesivir impurity quantification.

Analytical_Workflow start Sample Receipt & Inspection prep Sample Preparation (Dissolution, Dilution) start->prep hplc RP-HPLC Analysis prep->hplc data Data Acquisition & Processing hplc->data quant Impurity Quantification data->quant report Reporting & Review quant->report

Caption: A typical analytical workflow for remdesivir impurity quantification.

Detailed Step-by-Step Protocol: RP-HPLC Method for Remdesivir and GS-441524 Quantification

This protocol is based on established reverse-phase HPLC methods and is designed for robustness and transferability.[11][12]

1. Materials and Reagents:

  • Remdesivir Reference Standard (USP or equivalent)

  • GS-441524 Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 column, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex, Waters)[7][11]

  • Mobile Phase A: 0.05% Formic acid in Water[4]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-21 min: 70-30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30 °C

  • Detection Wavelength: 247 nm[7]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of Remdesivir and GS-441524 reference standards in separate 25 mL volumetric flasks with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute the stock solutions 1:10 with the mobile phase.

  • Sample Solution (1000 µg/mL of Remdesivir): Accurately weigh and dissolve the remdesivir API in the mobile phase to achieve the target concentration.

4. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) for the peak area of both remdesivir and GS-441524 should be less than 2.0%.[11]

  • The tailing factor for both peaks should be less than 2.0.

  • The theoretical plates for both peaks should be greater than 2000.

5. Analysis and Quantification:

  • Inject the blank (mobile phase), standard solutions, and sample solutions.

  • Identify the peaks of remdesivir and its impurities based on their retention times relative to the reference standards.

  • Quantify the impurities using the area normalization method or by external standard calibration if reference standards for all impurities are available.

Data on Method Precision

While a comprehensive inter-laboratory study on remdesivir impurity quantification is not publicly available, individual laboratory validation data provides insight into the expected precision of well-controlled methods.

Parameter Remdesivir GS-441524 Source
Intra-day Precision (%CV) 1.1–6.4%2.4–8.1%[13]
Inter-day Precision (%CV) 8.5–11.1%7.8–13.8%[13]
Intra-day and Inter-day Precision (%CV) < 6.6%< 6.6%[14]
Accuracy (%Bias) within ± 8.5%within ± 15%[13]
Accuracy within ± 11.5%within ± 11.5%[14]

These studies demonstrate that with a validated LC-MS/MS or HPLC method, high precision and accuracy can be achieved within a single laboratory. The key to inter-laboratory reproducibility is the meticulous transfer and consistent execution of such a validated method.

Conclusion and Recommendations

The inter-laboratory reproducibility of remdesivir impurity quantification is achievable through the implementation of a robust, validated, and meticulously detailed analytical method. High-performance liquid chromatography, particularly when coupled with mass spectrometry, offers the necessary specificity and sensitivity for this task. To ensure consistent results across different laboratories, the following are recommended:

  • A single, detailed analytical method should be used by all participating laboratories. This method should specify all chromatographic parameters, system suitability criteria, and sample preparation procedures.

  • High-purity, well-characterized reference standards for remdesivir and its known impurities are essential.

  • Comprehensive analyst training on the specific method and instrumentation is crucial.

  • Regular system suitability testing must be performed to ensure consistent instrument performance.

  • Method transfer studies should be conducted when implementing the method in a new laboratory to verify performance.

By adhering to these principles, researchers, scientists, and drug development professionals can establish a reliable framework for the consistent and accurate quantification of impurities in remdesivir, ultimately ensuring the quality and safety of this vital antiviral medication.

References

  • Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. (2021). Research J. Pharm. and Tech.
  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical. (n.d.). Pak. J. Pharm. Sci.
  • A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. (2024). Iconic Research And Engineering Journals.
  • Lecture 7: Analytical Methods in Remdesivir Testing| Sowmya D'Lima & Saakshi Sharma. (2025). The Remdesivir Files: A COVID-19 Chronicle.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). Journal of Pharmaceutical Sciences.
  • A REVIEW ON THE PHARMACEUTICAL ANALYTICAL PROFILE OF AN ANTIVIRAL DRUG: REMDESIVIR. (2022). Journal of Pharmaceutical Negative Results.
  • (PDF) Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation. (2026). ResearchGate.
  • Analytical Methods for the Estimation of Remdesivir from its Various Matrices: A Review. (2025). ResearchGate.
  • Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM.
  • Green Stability Indicating Organic Solvent-Free HPLC Determination of Remdesivir in Substances and Pharmaceutical Dosage Forms. (2021). LeoPARD.
  • Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active met. (2022). Future Science.
  • A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum. (2021). JAC-Antimicrobial Resistance.
  • Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Remdesivir O-desphosphate Acetonide Impurity Standards

Abstract In the landscape of antiviral therapeutics, Remdesivir stands out for its critical role in managing viral diseases. The efficacy and safety of such a potent pharmaceutical are intrinsically linked to its purity.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of antiviral therapeutics, Remdesivir stands out for its critical role in managing viral diseases. The efficacy and safety of such a potent pharmaceutical are intrinsically linked to its purity. Consequently, the identification, characterization, and control of impurities are paramount throughout the drug development and manufacturing lifecycle. This guide provides an in-depth comparison of synthetic strategies for preparing the Remdesivir O-desphosphate acetonide, a key process-related impurity and synthetic intermediate. We will explore two primary synthetic routes, detailing the causality behind experimental choices, providing validated protocols, and presenting comparative data to guide researchers in selecting the optimal path for their needs.

Introduction: The Imperative of Impurity Standards in Pharmaceutical Development

Remdesivir is a monophosphoramidate prodrug of a C-nucleoside analogue, GS-441524.[1] Upon administration, it is metabolized within cells to its active triphosphate form, which functions as an inhibitor of viral RNA-dependent RNA polymerase, thereby terminating viral replication.[2] The complex, multi-step synthesis required to produce Remdesivir, which has six chiral centers, can generate a variety of process-related impurities, including unreacted starting materials, intermediates, and by-products.[2]

Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure the safety and therapeutic efficacy of any active pharmaceutical ingredient (API).[3][4] This necessitates the availability of high-purity reference standards for each potential impurity. These standards are crucial for validating analytical methods (e.g., HPLC, LC-MS) used for quality control, stability testing, and ensuring batch-to-batch consistency.[5][6] The Remdesivir O-desphosphate acetonide (CAS: 1191237-80-5) is a significant impurity that also serves as a critical intermediate in several modern synthetic routes to Remdesivir itself.[7] Therefore, having reliable and efficient access to this standard is of great importance.

G cluster_0 Drug Development Lifecycle cluster_1 Quality Control & Regulatory Compliance API_Synthesis API Synthesis (e.g., Remdesivir) Impurity_Formation Impurity Formation (Process & Degradation) API_Synthesis->Impurity_Formation Generates Standard_Synthesis Synthesis of Impurity Standard (e.g., O-desphosphate acetonide) Impurity_Formation->Standard_Synthesis Requires Reference For Method_Validation Analytical Method Validation (HPLC, LC-MS) Standard_Synthesis->Method_Validation Enables QC_Testing Routine QC Testing & Stability Studies Method_Validation->QC_Testing Underpins QC_Testing->API_Synthesis Monitors & Controls Regulatory_Submission Regulatory Submission (DMF, ANDA) QC_Testing->Regulatory_Submission Provides Data For

Figure 1: Role of Impurity Standards in Pharmaceutical Quality Control.

Comparative Analysis of Synthetic Routes

We will compare two logical and field-proven strategies for synthesizing the Remdesivir O-desphosphate acetonide standard.

  • Route 1: Direct Acetonide Protection of GS-441524. This is a convergent and efficient approach starting from the core nucleoside of Remdesivir.

  • Route 2: De Novo Synthesis from a Protected Ribose Precursor. This route builds the molecule from more fundamental starting materials, offering flexibility but with an increased number of steps.

Route 1: Direct Acetonide Protection of GS-441524

This strategy leverages the readily available advanced intermediate, GS-441524, which is the direct precursor nucleoside to Remdesivir.[1] The core of this method involves the protection of the vicinal 2' and 3' hydroxyl groups on the ribose sugar as an acetonide (isopropylidene ketal). This is a classic and highly reliable transformation in carbohydrate and nucleoside chemistry.

Causality of Experimental Choices:

  • Starting Material: GS-441524 is selected for its structural proximity to the target molecule, minimizing the number of synthetic steps.

  • Protecting Group: The acetonide group is ideal for protecting the 2',3'-diol for several reasons: it is easily installed under mild acidic conditions, it is stable to a wide range of reaction conditions (particularly basic and nucleophilic), and it can be removed if necessary, although for this impurity standard, it remains in the final structure.

  • Reagents: 2,2-Dimethoxypropane is often preferred over acetone as it acts as both the acetone source and a water scavenger, driving the equilibrium towards product formation. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is sufficient to promote the reaction without causing significant degradation of the sensitive nucleoside structure.

Figure 2: Synthetic scheme for Route 1.
Route 2: De Novo Synthesis from a Protected Ribose Precursor

This approach mirrors the early-stage synthesis of Remdesivir itself, where the pyrrolotriazine base is coupled to a suitably protected ribose derivative.[][9] In this variant, the acetonide protecting group is installed on the ribose ring before the crucial C-glycosylation step that forms the bond to the heterocyclic base.

Causality of Experimental Choices:

  • Starting Material: A common starting point is D-Ribose, which is first converted into a derivative like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and then further manipulated. The acetonide would be installed after selective debenzoylation at the 2' and 3' positions.

  • C-Glycosylation: This is the most challenging step. It involves forming a carbon-carbon bond between the anomeric center of the ribose derivative and the nucleophilic heterocycle (pyrrolo[2,1-f][3][4][]triazin-4-amine). This often requires activation of the ribose, for example, as a glycosyl halide or triflate, and careful control of stereochemistry to obtain the desired β-anomer.[]

  • Complexity: While offering flexibility for creating diverse analogues, this route is significantly longer and more complex for the sole purpose of preparing this specific impurity standard. It involves more steps, challenging purifications, and potentially lower overall yields compared to Route 1.

G D_Ribose D-Ribose Protected_Ribose Multi-step Protection (e.g., Benzoyl groups) D_Ribose->Protected_Ribose Acetonide_Install Selective Deprotection & Acetonide Installation Protected_Ribose->Acetonide_Install Activated_Sugar Activation of Anomeric Center Acetonide_Install->Activated_Sugar Coupling C-Glycosylation (Coupling) Activated_Sugar->Coupling Base Pyrrolotriazine Base Base->Coupling Final_Deprotection Final Deprotection (e.g., at 5' position) Coupling->Final_Deprotection Target Target Impurity Final_Deprotection->Target

Figure 3: Conceptual workflow for the more complex De Novo Synthesis (Route 2).
Data Summary and Comparison

The following table provides a clear, objective comparison of the two synthetic strategies.

ParameterRoute 1: Direct ProtectionRoute 2: De Novo SynthesisJustification & Expert Insights
Starting Material GS-441524D-Ribose, Pyrrolotriazine baseGS-441524 is a high-value, late-stage intermediate. D-Ribose is a commodity chemical, but requires extensive modification.
Number of Steps 15-7 (estimated)The single-step conversion in Route 1 is a significant advantage for speed and resource efficiency.
Typical Overall Yield High (>90%)Low to Moderate (10-25%)Yields for multi-step nucleoside syntheses are often modest due to challenging C-glycosylation and purification steps.[][9]
Purification Method Direct Crystallization / PrecipitationMultiple Chromatographic PurificationsThe high conversion and clean nature of the acetonide protection often allows for simple isolation of a pure product, avoiding tedious column chromatography.
Stereochemical Control Fully RetainedRequires rigorous controlRoute 1 starts with the correct stereochemistry from GS-441524. Route 2 must establish the correct stereochemistry at the anomeric carbon, which can be challenging.
Scalability ExcellentPoor to ModerateSingle-step, high-yielding reactions are inherently more scalable than complex multi-step sequences requiring chromatography.
Recommendation Highly Recommended for standard preparationRecommended for analogue libraries or when GS-441524 is unavailable.For the specific goal of producing a high-purity impurity standard, Route 1 is unequivocally superior in terms of efficiency, cost, and reliability.

Experimental Protocol: Synthesis via Route 1

This protocol is designed to be self-validating, with clear steps and in-process checks.

Objective: To synthesize Remdesivir O-desphosphate acetonide from GS-441524.

Materials:

  • (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][3][4][]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (GS-441524) (1.0 eq)

  • 2,2-Dimethoxypropane (10-15 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Acetone (anhydrous, as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add GS-441524 (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10-15 mL per gram of GS-441524). Add 2,2-dimethoxypropane (10 eq) followed by p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation Check: A successful reaction will show the disappearance of the more polar GS-441524 spot and the appearance of a single, less polar product spot on the TLC plate.

  • Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution dropwise until the mixture is neutral to slightly basic (pH 7-8).

  • Extraction: Evaporate the acetone under reduced pressure. Partition the resulting aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product is often of high purity (>95%). It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by trituration with diethyl ether to afford the Remdesivir O-desphosphate acetonide as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. The analytical data should be consistent with the expected structure.[6]

Conclusion

The preparation of high-purity impurity standards is a non-negotiable aspect of modern pharmaceutical development.[10] For the Remdesivir O-desphosphate acetonide standard, a direct, single-step protection of the advanced intermediate GS-441524 (Route 1) is demonstrably superior to a multi-step de novo synthesis (Route 2). Its advantages in efficiency, yield, scalability, and ease of purification make it the pragmatic and scientifically sound choice for researchers and drug development professionals. This approach ensures a reliable supply of this critical reference material, thereby supporting the development and quality control of Remdesivir, a vital tool in our antiviral arsenal.

References

  • SynThink. Remdesivir EP Impurities & USP Related Compounds. Available from: [Link]

  • Reddy, T. J., et al. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry, 45, 7217-7224. Available from: [Link]

  • SynZeal. Remdesivir Impurities. Available from: [Link]

  • Li, Y., et al. (2020). Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent. Chinese Journal of Organic Chemistry, 40(3), 826-832. Available from: [Link]

  • Pharmaffiliates. Remdesivir-impurities. Available from: [Link]

  • Meazzotti, A., et al. (2020). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 5(31), 19237-19245. Available from: [Link]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522. Available from: [Link]

  • Veeprho. Remdesivir Impurities and Related Compound. Available from: [Link]

  • Kumar, A., et al. (2023). Multistep Synthesis of Analogues of Remdesivir: Incorporating Heterocycles at the C-1′ Position. The Journal of Organic Chemistry, 88(13), 8823–8838. Available from: [Link]

  • Sravani, G., et al. (2024). A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. International Journal of Creative Research Thoughts, 12(11). Available from: [Link]

  • Sumardi, N., et al. (2023). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID- 19 Drugs Through Acetylation Reactions. Archives of Razi Institute, 78(6), 1753-1761. Available from: [Link]

  • Lavanya, K., et al. (2021). Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. Journal of University of Shanghai for Science and Technology, 23(5). Available from: [Link]

  • Archambault, M. (2014). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. Available from: [Link]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522. Available from: [Link]

  • Khoubnasabjafari, M., et al. (2024). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Journal of Biopharmaceutical Sciences. Available from: [Link]

  • Meanwell, M., et al. (2020). Practical and concise synthesis of nucleoside analogs. Springer Nature Experiments. Available from: [Link]

  • Wang, X., et al. (2022). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 27(21), 7549. Available from: [Link]

  • Sharma, M., et al. (2023). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Organic & Biomolecular Chemistry, 21, 6231-6238. Available from: [Link]

  • Cox, B. & Brown, M. (2020). Unifying the synthesis of nucleoside analogs. Science, 369(6505), 778-779. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Remdesivir O-desphosphate acetonide impurity

As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their synthetic intermediates requires more than just reading a Safety Data Sheet (SDS)—it requires a deep unders...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their synthetic intermediates requires more than just reading a Safety Data Sheet (SDS)—it requires a deep understanding of chemical behavior to build a self-validating safety culture.

Remdesivir O-desphosphate acetonide (CAS 1191237-80-5) is a critical synthetic intermediate and identified impurity in the production of Remdesivir (GS-5734). Because it is a biologically active nucleoside analog precursor, it must be handled with rigorous adherence to chemical hygiene protocols to prevent occupational exposure, particularly via inhalation of aerosolized powders or dermal absorption facilitated by organic solvents.

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), operational handling, and disposal of this specific impurity.

Physicochemical & Hazard Profiling

Understanding the physical state and solubility of the impurity dictates our PPE and handling strategy. The compound is supplied as a crystalline solid, which presents a primary inhalation hazard during weighing and transfer.

PropertyValue / DescriptionOperational Implication
Chemical Name Remdesivir O-desphosphate acetonideNucleoside analog precursor; treat as pharmacologically active.
CAS Registry No. 1191237-80-5Unique identifier for SDS and inventory tracking.
Molecular Weight 331.3 g/mol Fine powder; high risk of electrostatic aerosolization.
Physical State SolidRequires anti-static handling and respiratory protection.
Solubility (DMSO) ~11 mg/mLDMSO acts as a dermal carrier; requires highly impermeable gloves.
Solubility (Ethanol) ~5 mg/mLFlammable solvent; requires grounded equipment.
Solubility (PBS, pH 7.2) ~0.30 mg/mLPoor aqueous solubility; water alone is insufficient for spill cleanup.

Data synthesized from PubChem and Cayman Chemical product specifications.

Personal Protective Equipment (PPE) Matrix & Causality

Do not rely on standard laboratory attire when handling concentrated APIs or their direct impurities. The following PPE matrix is designed as a self-validating barrier system:

  • Hand Protection (Primary Barrier): Wear disposable, chemical-resistant nitrile gloves certified to EU Directive 89/686/EEC and EN 374 standards.

    • Causality: When preparing stock solutions, you will likely use DMSO or DMF. These aprotic solvents rapidly penetrate standard latex and can carry dissolved nucleoside impurities directly across the stratum corneum (dermal barrier).

    • Self-Validation: Perform a visual inflation test (twirling the glove to trap air) prior to donning to ensure zero pinhole defects.

  • Respiratory Protection: Use an N95/P100 particulate respirator, or operate strictly within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood.

    • Causality: The solid form is highly susceptible to electrostatic dispersion. Inhalation of biologically active dust bypasses first-pass metabolism, leading to direct systemic exposure.

  • Eye Protection: Safety goggles with integrated side shields.

    • Causality: Fine particulates can cause mechanical and chemical irritation to the cornea. Standard safety glasses with gaps do not protect against aerosolized dust.

  • Body Protection: A fully buttoned, flame-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeve from dragging across contaminated surfaces and ensure a tight seal when gloves are pulled over them, eliminating exposed skin at the wrists.

Operational Workflow: Safe Handling & Dissolution Protocol

This step-by-step methodology ensures containment during the highest-risk phase: transferring and dissolving the dry powder.

  • Step 1: Environmental Validation. Before opening the vial, verify the chemical fume hood's continuous monitor reads a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash; it should pull inward steadily, visually confirming that negative pressure containment is actively functioning.

  • Step 2: Anti-Static Preparation. Wipe the exterior of the impurity vial and the weighing spatulas with a damp, lint-free cloth or use an anti-static ionizer gun.

    • Causality: Static charge buildup causes the fine powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Step 3: Weighing and Transfer. Carefully transfer the required mass into a pre-tared, sealable glass vial (e.g., amber glass to prevent potential UV degradation). Seal the vial before removing it from the balance enclosure.

  • Step 4: Solvent Addition. Inject the solvent (e.g., DMSO) directly through a septa-sealed cap using a syringe, or open the vial only deep within the fume hood.

    • Causality: This prevents the physical displacement of air from blowing residual dry powder out of the vial and into the environment.

  • Step 5: Decontamination. Wipe down the balance, spatulas, and hood surface with a solvent that effectively dissolves the impurity (e.g., 70% Ethanol), followed by a secondary wipe with water and a suitable laboratory detergent.

Spill Response and Disposal Plan

If a spill occurs, immediate containment is required to prevent cross-contamination of the laboratory environment. While the parent drug Remdesivir is not classified as a highly hazardous drug by NIOSH, its concentrated synthetic impurities must be treated with strict caution.

  • For Powder Spills: Do not sweep or use compressed air. Surround the powder with absorbent pads. Cover the spill gently with a damp cloth or paper towel to suppress dust generation. Add excess liquid (water/detergent mix) to the spilled powder to minimize its entry into the air.

  • For Solution Spills: Apply dry, highly absorbent materials (e.g., vermiculite or universal absorbent pads) starting from the perimeter and working inward to prevent the solvent from spreading.

  • Cleanup & Disposal: Use forceps to pick up any broken glass—never use your hands. Place all contaminated materials, including the PPE used during cleanup, into a leak-proof, hazardous waste container. Decontaminate the affected surface twice with water, followed by a final wash with a detergent solution. Dispose of the waste in accordance with institutional and local pharmaceutical waste regulations.

Spill Response Workflow

SpillResponse Start Spill Identified: Remdesivir O-desphosphate acetonide Assess Assess Spill Type (Powder vs. Solution) Start->Assess PPE Don Advanced PPE (N95/P100, EN374 Gloves) Assess->PPE ContainPowder Powder Spill: Cover with damp absorbent PPE->ContainPowder If Solid ContainLiquid Solution Spill: Apply dry absorbent PPE->ContainLiquid If Liquid Clean Decontaminate Area (Water then Detergent) ContainPowder->Clean ContainLiquid->Clean Dispose Dispose as Hazardous Waste (Leak-proof container) Clean->Dispose

Fig 1: Step-by-step spill response workflow for Remdesivir O-desphosphate acetonide.

References

  • Title: Remdesivir O-desphosphate acetonide Product Information & Safety Data Source: Cayman Chemical URL
  • Title: Veklury® (remdesivir)
  • Title: Remdesivir N-2 intermediate (CID 76813231)
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